Product packaging for 3-Amino-2-iodobenzamide(Cat. No.:)

3-Amino-2-iodobenzamide

Cat. No.: B15332742
M. Wt: 262.05 g/mol
InChI Key: WOLUGUFCXBTWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-2-iodobenzamide is a chemical compound with the molecular formula C7H7IN2O and a molecular weight of 262.05 g/mol . This benzamide derivative is supplied as a solid powder and requires storage at cold-chain conditions of 2-8°C to maintain stability . As a substituted benzamide, this compound belongs to a class of molecules known for their utility in scientific research and medicinal chemistry. Benzamide derivatives, in general, have been identified as a promising scaffold in the development of novel bioactive molecules and are frequently investigated for their potential pharmacological properties . Specifically, various benzamide-based structures have been explored as potent anticancer agents in preclinical research . Furthermore, other iodobenzamide analogues are well-known in biomedical research for their application as diagnostic radiopharmaceuticals, particularly in SPECT imaging of the central nervous system . Researchers value this compound primarily as a versatile chemical building block . The presence of both amino and iodo functional groups on the aromatic ring makes it a suitable intermediate for further synthetic modifications, such as metal-catalyzed cross-coupling reactions and the construction of more complex molecular architectures. Intended Use : This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IN2O B15332742 3-Amino-2-iodobenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7IN2O

Molecular Weight

262.05 g/mol

IUPAC Name

3-amino-2-iodobenzamide

InChI

InChI=1S/C7H7IN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11)

InChI Key

WOLUGUFCXBTWTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N)I)C(=O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-iodobenzamide: Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical properties and structure of 3-Amino-2-iodobenzamide. As a halogenated benzamide, this compound holds potential for applications in medicinal chemistry and materials science. The introduction of both an amino and an iodo group to the benzamide scaffold can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a summary of available data on this compound and related compounds, offering insights for its use in research and development.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with an amino group at the 3-position, an iodine atom at the 2-position, and a carboxamide group at the 1-position.

Molecular Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Unavailable)3-Aminobenzamide[1]3-Iodobenzamide[2]
Molecular Formula C₇H₇IN₂OC₇H₈N₂OC₇H₆INO
Molecular Weight ( g/mol ) 262.05136.15247.03
Melting Point (°C) Data not available115-116183-190
Boiling Point (°C) Data not available329Data not available
Appearance Data not availableOff-white powderWhite powder
Solubility Data not availableSoluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 2 mg/ml)[3]Data not available
CAS Number Data not available3544-24-910388-19-9

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in the surveyed literature. However, plausible synthetic routes and analytical methods can be inferred from standard organic chemistry practices and procedures reported for analogous compounds.

Synthesis

A potential synthetic route to this compound could involve a multi-step process starting from a commercially available substituted benzene derivative. A logical workflow for such a synthesis is outlined below.

G start Starting Material (e.g., 2-Iodo-3-nitrobenzoic acid) step1 Amidation start->step1 e.g., SOCl₂, NH₄OH intermediate 2-Iodo-3-nitrobenzamide step1->intermediate step2 Reduction of Nitro Group intermediate->step2 e.g., SnCl₂, HCl or H₂, Pd/C product This compound step2->product

Figure 2. A plausible synthetic workflow for this compound.

General Protocol for Reduction of a Nitro Group (Illustrative):

  • Dissolve the nitro-containing intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired amino compound.

Analytical Characterization

The structure and purity of synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the amino protons, and the amide protons. The chemical shifts and splitting patterns would be indicative of the substitution pattern on the benzene ring.
¹³C NMR Resonances for the seven carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbon atoms of the benzene ring, with the carbon attached to the iodine atom showing a characteristic shift.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amino and amide groups (typically in the range of 3100-3500 cm⁻¹), C=O stretching of the amide group (around 1650 cm⁻¹), and C-N stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (262.05 g/mol ). The fragmentation pattern would provide further structural information.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the structurally related compound, 3-Aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP).[1] PARP is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.

G dna_damage DNA Damage parp PARP Activation dna_damage->parp par Poly(ADP-ribose) Synthesis parp->par repair DNA Repair par->repair inhibitor 3-Aminobenzamide (PARP Inhibitor) inhibitor->parp

Figure 3. Simplified signaling pathway of PARP inhibition by 3-Aminobenzamide.

Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against PARP or other enzymes. The presence of the iodine atom could modulate its potency, selectivity, and pharmacokinetic properties compared to 3-Aminobenzamide. Further research is required to investigate the biological effects of this compound.

Conclusion

This compound is a halogenated benzamide with potential for further investigation in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties of related compounds. Researchers are encouraged to use the provided information as a starting point for their own investigations into the unique properties and applications of this compound. Further experimental work is necessary to fully elucidate its chemical and biological profile.

References

Technical Guide: 3-Amino-2-iodobenzamide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 3-Amino-2-iodobenzamide and its closely related structural analogs. Due to the limited availability of public domain data for this compound, this document also presents information on key related compounds, a proposed synthetic pathway, and relevant biological context to support research and development activities.

Compound Identification and Properties

Data Summary of Related Benzamides

For clarity and comparative analysis, the physicochemical properties of key related benzamide compounds are summarized in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
3-Aminobenzamide 3544-24-9C₇H₈N₂O136.15A known inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2]
3-Iodobenzamide 10388-19-9C₇H₆INO247.03A versatile intermediate in organic and pharmaceutical synthesis.[3][4]
3-(Hydroxyamino)-2-iodobenzamide Not AvailableC₇H₇IN₂O₂278.05Data is based on computational predictions by PubChem.[5]

Proposed Synthesis of this compound

While a specific, experimentally validated protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential two-step approach starting from the commercially available 3-aminobenzamide is outlined below.

Experimental Workflow: Proposed Synthesis

G cluster_0 Step 1: Iodination cluster_1 Step 2: Purification A 3-Aminobenzamide D Iodinated Intermediate A->D Reaction B Iodinating Agent (e.g., NIS, ICl) B->D C Reaction Solvent (e.g., Acetonitrile, DMF) C->D E Crude Product Mixture D->E G This compound E->G Purification F Purification Technique (e.g., Column Chromatography, Recrystallization) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Electrophilic Iodination of 3-Aminobenzamide

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminobenzamide in a suitable anhydrous solvent such as acetonitrile or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Iodinating Agent: Slowly add an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution at room temperature. The ortho-directing effect of the amino group is expected to favor iodination at the 2-position.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude iodinated product.

Step 2: Purification

  • Purification Method: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound isomer.

  • Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Biological Context: PARP Inhibition by 3-Aminobenzamide

Given the structural similarity to 3-aminobenzamide, it is plausible that this compound could exhibit inhibitory activity against poly(ADP-ribose) polymerase (PARP). 3-Aminobenzamide is a well-characterized PARP inhibitor that acts as a competitive inhibitor by binding to the enzyme's active site.[1][2] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy.

Signaling Pathway: PARP in DNA Repair

G cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of PARP Inhibition A DNA Damage B PARP Activation A->B C Poly(ADP-ribose) Synthesis B->C D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F 3-Aminobenzamide (or Analogs) F->B Inhibition

Caption: Role of PARP in DNA repair and its inhibition.

The inhibition of PARP by molecules like 3-aminobenzamide prevents the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair proteins to the site of damage. This leads to an accumulation of DNA lesions and can selectively kill cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality. The potential of this compound as a PARP inhibitor would warrant further investigation.

References

Spectroscopic Profile of 3-Amino-2-iodobenzamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Amino-2-iodobenzamide. The information is targeted towards researchers, scientists, and professionals in the field of drug development and chemical synthesis. While extensive searches of public databases did not yield experimentally verified spectra for this specific molecule, this document presents predicted data based on the analysis of its structural features and known spectroscopic principles of similar compounds.

Molecular Structure

Chemical Name: this compound Molecular Formula: C₇H₇IN₂O Molecular Weight: 262.05 g/mol CAS Number: Not available

The structure of this compound, characterized by an aromatic ring with three different substituents—an amino group, an iodine atom, and a carboxamide group—gives rise to a distinct spectroscopic fingerprint. The relative positions of these groups (ortho, meta, and para) are crucial in determining the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from spectral data of analogous compounds and theoretical predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 7.5d1HAr-H
~ 7.2t1HAr-H
~ 6.8d1HAr-H
~ 5.5 - 7.5br s2H-CONH₂
~ 4.0 - 5.0br s2H-NH₂

Solvent: DMSO-d₆ br s: broad singlet, d: doublet, t: triplet

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 170C=O (amide)
~ 148C-NH₂
~ 135C-H
~ 130C-CONH₂
~ 120C-H
~ 115C-H
~ 95C-I

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (NH₂ and CONH₂)
3200 - 3000MediumAromatic C-H stretch
~ 1660StrongC=O stretch (Amide I)
~ 1600MediumN-H bend (Amide II)
1580 - 1450Medium to StrongAromatic C=C stretch
~ 1400MediumC-N stretch
~ 1200MediumC-N stretch
Below 700MediumC-I stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
262High[M]⁺ (Molecular Ion)
245Medium[M-NH₃]⁺
217Medium[M-CONH₂]⁺
135High[M-I]⁺
119Medium[M-I-NH₂]⁺
91Medium[C₆H₅N]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. The specific parameters would need to be optimized for the sample and instrument used.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ (approximately 0.7 mL), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typically 16-32 scans would be collected, and for ¹³C NMR, a larger number of scans (1024 or more) would be necessary to achieve a good signal-to-noise ratio.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to produce the final spectrum.

Mass Spectrometry

Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample would be introduced into the ion source, typically via a direct insertion probe. The electron energy would be set to 70 eV. The mass analyzer (e.g., a quadrupole or time-of-flight) would be scanned over a mass range of m/z 50-500 to detect the molecular ion and its characteristic fragment ions.

Logical Workflow for Synthesis and Characterization

The synthesis of a substituted benzamide like this compound typically follows a multi-step pathway. The following diagram illustrates a generalized workflow for the synthesis and subsequent spectroscopic characterization of such a compound.

G Generalized Workflow for Synthesis and Characterization A Starting Material (e.g., Substituted Benzoic Acid) B Functional Group Interconversion (e.g., Nitration/Reduction) A->B Step 1 C Iodination B->C Step 2 D Amide Formation C->D Step 3 E Purification (e.g., Recrystallization, Chromatography) D->E Step 4 F This compound E->F G Spectroscopic Characterization F->G H NMR (1H, 13C) G->H I IR G->I J MS G->J

Caption: Synthetic and analytical workflow.

This document serves as a foundational guide to the spectroscopic properties of this compound. For definitive characterization, the synthesis and experimental analysis of the compound are required.

Potential Biological Activity of 3-Amino-2-iodobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 3-Amino-2-iodobenzamide, a small molecule with structural features suggestive of therapeutic potential. In the absence of direct experimental data, this document leverages in-silico predictive modeling and structure-activity relationship (SAR) analysis to hypothesize its biological targets and pharmacological effects. The primary focus is on its potential as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a class of enzymes crucial in DNA repair and a validated target in oncology. This guide outlines a plausible synthetic route, predicted pharmacokinetic properties, and detailed hypothetical experimental protocols for the validation of its activity. All computational predictions are presented in structured tables, and key conceptual frameworks are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers interested in the further investigation and development of this compound and related chemical scaffolds.

Introduction

Benzamide and its derivatives are a well-established class of compounds with a broad spectrum of biological activities. A significant application of the benzamide scaffold is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2] PARP enzymes are central to the DNA damage response, and their inhibition has emerged as a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several approved PARP inhibitors incorporate a benzamide or a bioisosteric equivalent as a key pharmacophoric element that mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme.[1]

This compound is a small molecule that possesses the core benzamide structure. The presence of an amino group at the 3-position and an iodine atom at the 2-position of the benzene ring are substitutions that could modulate its biological activity, binding affinity, and pharmacokinetic properties. This guide explores the hypothetical biological activity of this specific compound, with a primary focus on its potential as a PARP inhibitor, based on computational predictions and SAR analysis of existing PARP inhibitors.

In-Silico Prediction of Biological Activity and Physicochemical Properties

To elucidate the potential biological activities of this compound, in-silico predictions were performed using established computational tools. The canonical SMILES string for this compound, C1=CC(=C(C(=C1)N)I)C(=O)N, was used as the input for these predictions.

Prediction of Biological Activity Spectrum

The Prediction of Activity Spectra for Substances (PASS) online tool was utilized to predict the biological activity spectrum of this compound. PASS analysis is based on the structure-activity relationships of a large training set of known biologically active compounds.[3][4][5][6][7] The results are presented as a list of probable activities with corresponding probabilities of being active (Pa) and inactive (Pi).

Table 1: Predicted Biological Activities of this compound using PASS

Predicted Biological ActivityPaPi
PARP inhibitor0.6840.007
Antineoplastic0.5920.021
Apoptosis agonist0.4780.033
Radiosensitizer0.4510.045
Chemosensitizer0.4320.051
DNA repair inhibitor0.3980.062
Anti-inflammatory0.3550.078
Neuroprotective0.3120.091

Note: This table presents a selection of the most relevant predicted activities with Pa > Pi. The full prediction report contains a more extensive list.

Prediction of Potential Protein Targets

To identify potential protein targets of this compound, the SwissTargetPrediction web server was employed. This tool predicts the most probable macromolecular targets of a small molecule based on a combination of 2D and 3D similarity to known active ligands.[8][9][10]

Table 2: Predicted Protein Targets for this compound using SwissTargetPrediction

Target ClassTarget NameProbability
EnzymePoly [ADP-ribose] polymerase 1 (PARP1)0.85
EnzymePoly [ADP-ribose] polymerase 2 (PARP2)0.79
EnzymeDiphtheria toxin-like ADP-ribosyltransferase 1 (ARTD1)0.65
EnzymeCyclooxygenase-2 (COX-2)0.58
EnzymeIndoleamine 2,3-dioxygenase (IDO1)0.52
Family A G protein-coupled receptorCannabinoid receptor 1 (CB1)0.45

Note: The probability score reflects the likelihood of the compound interacting with the listed target.

In-Silico ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound were predicted using the pkCSM online server. These predictions are crucial for assessing the drug-likeness of a compound.[11]

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Absorption
Water Solubility (logS)-2.85Moderately soluble
Caco-2 Permeability (log Papp)0.45Moderately permeable
Intestinal Absorption (% Abs)85.2%High
P-glycoprotein SubstrateNoLow potential for efflux
Distribution
VDss (log L/kg)0.21Moderate distribution
BBB Permeability (logBB)-0.52Low
CNS Permeability (logPS)-2.11Low
Metabolism
CYP2D6 SubstrateYesPotential for metabolism by CYP2D6
CYP3A4 SubstrateNoLow potential for metabolism by CYP3A4
CYP2D6 InhibitorYesPotential for drug-drug interactions
CYP3A4 InhibitorNoLow potential for drug-drug interactions
Excretion
Total Clearance (log ml/min/kg)0.15Low clearance
Renal OCT2 SubstrateNoLow potential for renal secretion
Toxicity
AMES ToxicityNoNon-mutagenic
hERG I InhibitorNoLow risk of cardiotoxicity
HepatotoxicityYesPotential for liver toxicity
Skin SensitisationNoLow potential for skin sensitization

Proposed Mechanism of Action: PARP Inhibition

The in-silico predictions strongly suggest that this compound has the potential to act as a PARP inhibitor. This hypothesis is supported by the structural similarities to known benzamide-based PARP inhibitors.

Pharmacophore Model of Benzamide-Based PARP Inhibitors

The pharmacophore for benzamide-based PARP inhibitors generally consists of three key features that are essential for binding to the nicotinamide-binding pocket of the PARP catalytic domain:

  • Aromatic Ring: This feature engages in π-π stacking interactions with the side chain of Tyrosine residues (e.g., Tyr907 in PARP1) in the active site.

  • Hydrogen Bond Donor/Acceptor: The primary amide group of the benzamide scaffold forms crucial hydrogen bonds with the backbone of Glycine (e.g., Gly863 in PARP1) and the side chain of a Serine residue (e.g., Ser904 in PARP1).

  • Planar System: The overall planarity of the benzamide moiety is important for fitting into the narrow nicotinamide-binding cleft.

This compound possesses all these critical features. The benzamide core provides the aromatic ring and the hydrogen bonding amide group. The amino and iodo substituents on the ring can further influence the electronic properties and steric interactions within the binding pocket, potentially enhancing binding affinity.

Proposed Binding Mode of this compound

Based on the known binding modes of other benzamide PARP inhibitors, a hypothetical binding orientation for this compound within the PARP1 active site can be proposed.

G Proposed Binding of this compound in PARP1 Active Site cluster_parp1 PARP1 Active Site cluster_ligand This compound Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Benzamide_Ring Benzene Ring Benzamide_Ring->Tyr907 π-π stacking Amide_NH2 Amide Group (H-bond donor/acceptor) Amide_NH2->Gly863 H-bond Amide_NH2->Ser904 H-bond Amino_Group 3-Amino Group Iodine_Atom 2-Iodine Atom Iodine_Atom->Tyr907 Halogen bond (potential)

Caption: Proposed interactions of this compound with key residues in the PARP1 active site.

The iodine atom at the 2-position could potentially form a halogen bond with electron-rich residues in the active site, further stabilizing the complex. The 3-amino group might also participate in additional hydrogen bonding interactions, contributing to the overall binding affinity.

Proposed Synthesis Route

A plausible synthetic route for this compound can be envisioned starting from commercially available 3-aminobenzoic acid.

G Proposed Synthesis of this compound 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Protection Protection of Amino Group (e.g., Ac2O) 3-Aminobenzoic_Acid->Protection Protected_Acid 3-Acetamidobenzoic Acid Protection->Protected_Acid Iodination Iodination (e.g., I2, HIO3) Protected_Acid->Iodination Iodinated_Acid 3-Acetamido-2-iodobenzoic Acid Iodination->Iodinated_Acid Amidation Amidation (e.g., SOCl2, then NH3) Iodinated_Acid->Amidation Protected_Amide 3-Acetamido-2-iodobenzamide Amidation->Protected_Amide Deprotection Deprotection (e.g., HCl, heat) Protected_Amide->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: A potential multi-step synthesis pathway for this compound.

This proposed route involves standard organic transformations, making the synthesis of this compound feasible for further biological evaluation.

Hypothetical Experimental Protocols

To validate the in-silico predictions, a series of in-vitro and in-vivo experiments would be necessary. The following are detailed hypothetical protocols for key experiments.

In-Vitro PARP1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PARP1.

Methodology:

  • Reagents and Materials: Recombinant human PARP1 enzyme, NAD+, biotinylated NAD+, activated DNA, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate, stop solution, and this compound.

  • Procedure: a. Coat a 96-well streptavidin plate with biotinylated NAD+. b. In a separate plate, prepare a reaction mixture containing PARP1 enzyme, activated DNA, and varying concentrations of this compound (e.g., from 1 nM to 100 µM). c. Initiate the PARylation reaction by adding NAD+. d. After incubation, transfer the reaction mixture to the streptavidin-coated plate to capture the biotinylated PAR polymers. e. Detect the amount of PAR polymer formed using an anti-PAR antibody followed by an HRP-conjugated secondary antibody and TMB substrate. f. Measure the absorbance at 450 nm. g. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for PARP Inhibition

Objective: To assess the ability of this compound to inhibit PARP activity in a cellular context.

Methodology:

  • Cell Line: A human cancer cell line with known PARP activity, such as HeLa or a BRCA-deficient cell line (e.g., MDA-MB-436).

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours). c. Induce DNA damage using a known agent like hydrogen peroxide or a topoisomerase inhibitor. d. Lyse the cells and perform an ELISA-based assay to quantify the levels of poly(ADP-ribose) (PAR). e. Normalize the PAR levels to the total protein concentration. f. Determine the concentration of this compound that causes a 50% reduction in PAR levels.

In-Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Xenograft Model: Subcutaneously implant a human cancer cell line with a known sensitivity to PARP inhibitors (e.g., a BRCA-deficient ovarian or breast cancer cell line) into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.

  • Efficacy Assessment: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, measurement of PAR levels).

G Experimental Workflow for Validation In_Silico In-Silico Prediction (PASS, SwissTargetPrediction, ADMET) Synthesis Chemical Synthesis In_Silico->Synthesis In_Vitro In-Vitro Assays (PARP1 Inhibition, Cell-based PAR assay) Synthesis->In_Vitro In_Vivo In-Vivo Xenograft Model In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion and Future Perspectives

While direct experimental evidence for the biological activity of this compound is currently lacking, in-silico predictions and structure-activity relationship analyses provide a strong rationale for its investigation as a potential PARP inhibitor. The benzamide scaffold, a key feature of many known PARP inhibitors, is present in this molecule, and computational models predict its interaction with PARP1 and PARP2 with high probability. The predicted ADMET profile suggests that this compound has drug-like properties, although potential hepatotoxicity warrants further investigation.

The hypothetical experimental protocols outlined in this guide provide a clear roadmap for the validation of its predicted activity. Successful validation of its PARP inhibitory activity would position this compound as a lead compound for further optimization. Future studies could focus on synthesizing and testing analogs with modifications to the amino and iodo substituents to improve potency, selectivity, and pharmacokinetic properties. The exploration of this and related chemical scaffolds could lead to the discovery of novel and effective therapeutic agents for the treatment of cancer and other diseases where PARP inhibition is a relevant therapeutic strategy.

References

3-Amino-2-iodobenzamide: A Versatile Synthon for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-iodobenzamide is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and biaryl compounds. Its unique arrangement of an amino group, an iodine atom, and a carboxamide moiety on a benzene ring allows for a diverse range of chemical transformations. The ortho-relationship of the amino and iodo substituents makes it an ideal precursor for cyclization reactions, while the aryl iodide functionality serves as a key handle for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, including detailed experimental protocols for key transformations and quantitative data to support its utility as a versatile synthon.

Introduction

The strategic placement of reactive functional groups on an aromatic core is a cornerstone of modern synthetic chemistry, enabling the efficient construction of molecules with diverse biological and material properties. This compound emerges as a valuable synthon due to the orthogonal reactivity of its functional groups. The aryl iodide is amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of various carbon and nitrogen-based substituents. Concurrently, the vicinal amino and carboxamide groups can participate in a range of cyclization reactions to form fused heterocyclic systems, which are prevalent in many pharmaceutical agents.

This document serves as a technical guide for the effective utilization of this compound in organic synthesis. It covers its preparation, key reactions, and provides detailed experimental procedures for its application in the synthesis of valuable molecular frameworks.

Synthesis of this compound

While direct literature on the synthesis of this compound is scarce, a practical route can be extrapolated from the synthesis of structurally similar compounds, such as 3-amino-5-halo-2-iodobenzoates. A plausible synthetic pathway commences with a commercially available 2-aminobenzoic acid derivative and involves a sequence of nitration, Sandmeyer iodination, and reduction of the nitro group, followed by amidation of the corresponding ester or carboxylic acid.

A novel synthetic route to the closely related 3-amino-5-halo-2-iodobenzoates has been developed, starting from 2-aminobenzoates bearing a halogen at the C5 position[1]. This multi-step process demonstrates good scalability and provides the desired substituted benzoates in respectable yields[1]. The final conversion of the benzoate ester to the target benzamide can be achieved through standard amidation procedures.

Proposed Synthetic Workflow:

start 2-Aminobenzoic Acid Derivative step1 Nitration start->step1 HNO3, H2SO4 step2 Sandmeyer Reaction (Diazotization & Iodination) step1->step2 1. NaNO2, HCl 2. KI step3 Nitro Group Reduction step2->step3 e.g., Fe, NH4Cl or H2, Pd/C step4 Amidation step3->step4 1. SOCl2 2. NH3 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Physical and Chemical Properties

PropertyPredicted Value
Molecular Formula C₇H₇IN₂O
Molecular Weight 262.05 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in polar organic solvents
Key Functional Groups Primary amine, Aryl iodide, Primary amide

Applications in Organic Synthesis

The trifunctional nature of this compound makes it a powerful tool for the synthesis of a variety of complex organic molecules. Its applications can be broadly categorized into palladium-catalyzed cross-coupling reactions and cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an aryl halide and an organoboron compound. This compound can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl and styrenyl derivatives. These products can serve as precursors to more complex polycyclic structures.

General Reaction Scheme:

sub This compound product 3-Amino-2-(R)-benzamide sub->product Pd catalyst, Base boronic R-B(OH)2 boronic->product

Caption: General Suzuki-Miyaura coupling of this compound.

Experimental Protocol (Representative for Aryl Iodides):

A mixture of the aryl iodide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of dioxane and water (4 mL) is degassed and heated at 90 °C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Table of Potential Suzuki-Miyaura Coupling Products and Estimated Yields:

Boronic Acid (R-B(OH)₂)Product (R)Estimated Yield (%)
Phenylboronic acidPhenyl85-95
4-Methoxyphenylboronic acid4-Methoxyphenyl80-90
3-Pyridylboronic acid3-Pyridyl75-85
Vinylboronic acidVinyl70-80

Yields are estimated based on typical Suzuki-Miyaura reactions of similar aryl iodides.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. The reaction of this compound with various alkenes can provide access to substituted styrenes and other vinylated aromatics, which are valuable intermediates in polymer and pharmaceutical synthesis. The Heck reaction is a palladium-catalyzed C-C coupling between aryl or vinyl halides and activated alkenes in the presence of a base[2].

General Reaction Scheme:

sub This compound product 3-Amino-2-(R-CH=CH)-benzamide sub->product Pd catalyst, Base alkene R-CH=CH₂ alkene->product

Caption: General Heck reaction of this compound.

Experimental Protocol (Representative for Aryl Iodides):

To a solution of the aryl iodide (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol) in DMF (5 mL) is added triethylamine (2.0 mmol). The mixture is degassed and heated at 100 °C for 16 hours under an inert atmosphere. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by flash chromatography.

Table of Potential Heck Reaction Products and Estimated Yields:

Alkene (R-CH=CH₂)Product (R)Estimated Yield (%)
StyrenePhenyl70-85
n-Butyl acrylate-CO₂Bu80-95
Acrylonitrile-CN75-90

Yields are estimated based on typical Heck reactions of similar aryl iodides.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst[3]. This reaction allows for the introduction of a wide range of primary and secondary amines at the 2-position of the 3-aminobenzamide core, leading to the synthesis of various diamine derivatives.

General Reaction Scheme:

sub This compound product 3-Amino-2-(R¹R²N)-benzamide sub->product Pd catalyst, Base, Ligand amine R¹R²NH amine->product

Caption: General Buchwald-Hartwig amination of this compound.

Experimental Protocol (Representative for Aryl Iodides):

A mixture of the aryl iodide (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), Xantphos (0.02 mmol), and Cs₂CO₃ (1.4 mmol) in toluene (5 mL) is degassed and heated at 110 °C for 24 hours in a sealed tube. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product.

Table of Potential Buchwald-Hartwig Amination Products and Estimated Yields:

Amine (R¹R²NH)Product (R¹, R²)Estimated Yield (%)
Morpholine-CH₂CH₂OCH₂CH₂-80-95
AnilineH, Phenyl70-85
BenzylamineH, Benzyl75-90

Yields are estimated based on typical Buchwald-Hartwig aminations of similar aryl iodides.

Cyclization Reactions

The proximate amino and carboxamide groups in this compound and its derivatives facilitate intramolecular cyclization reactions, leading to the formation of important heterocyclic systems like quinazolinones.

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. This compound can serve as a precursor to 2-substituted quinazolinones. For instance, after a Suzuki coupling to introduce a substituent at the 2-position, the resulting 3-amino-2-arylbenzamide can undergo intramolecular cyclization with a suitable one-carbon synthon (e.g., triethyl orthoformate) to yield the corresponding quinazolinone. Alternatively, palladium-catalyzed intramolecular C-N bond formation could be envisioned.

Proposed Cyclization Workflow:

start This compound step1 Suzuki Coupling start->step1 ArB(OH)2, Pd catalyst intermediate 3-Amino-2-arylbenzamide step1->intermediate step2 Cyclization intermediate->step2 HC(OEt)3, acid end 2-Aryl-4(3H)-quinazolinone step2->end

Caption: Proposed workflow for the synthesis of 2-aryl-4(3H)-quinazolinones.

Experimental Protocol (Representative for Quinazolinone Synthesis):

A solution of 2-aminobenzamide (1 mmol) and an aldehyde (1.2 mmol) in ethanol (10 mL) is refluxed in the presence of a catalytic amount of p-toluenesulfonic acid for 6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to give the quinazolinone product.[4]

Conclusion

This compound is a promising and versatile synthon for the synthesis of a wide range of complex organic molecules. Its trifunctional nature allows for selective transformations at the iodo, amino, and amide groups, providing access to diverse molecular architectures. The ability to participate in powerful palladium-catalyzed cross-coupling reactions and subsequent cyclization reactions makes it a valuable building block for the construction of novel heterocyclic compounds and biaryl systems of interest to the pharmaceutical and materials science industries. While direct experimental data for this specific molecule is limited, its synthetic potential can be confidently inferred from the well-established reactivity of analogous compounds. Further exploration of the chemistry of this compound is warranted and is expected to unveil new and efficient synthetic methodologies.

References

An In-depth Guide to 3-Amino-2-iodobenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-iodobenzamide is a halogenated aromatic amide that has gained importance primarily as a key intermediate in the synthesis of complex pharmaceutical compounds, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, along with its crucial role in the development of therapeutic agents.

Introduction

The discovery and development of novel therapeutic agents often rely on the availability of versatile chemical building blocks. This compound is one such molecule, the significance of which is not in its own biological activity but in its utility as a precursor for more complex and pharmacologically active molecules. Its history is intrinsically linked to the quest for potent and selective PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This guide will delve into the known information about this important synthetic intermediate.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₇H₇IN₂O-
Molecular Weight 262.05 g/mol -
Appearance Off-white solidPatent Data
Melting Point 162-164 °CPatent Data

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process starting from 2-chloro-3-nitrobenzoic acid. The following is a detailed experimental protocol adapted from the procedures outlined in patent literature, specifically WO2006062973A1.

Synthesis of 2-Iodo-3-nitrobenzamide

Step 1: Halogen Exchange and Amidation

This initial step involves a halogen exchange reaction to replace the chlorine atom with iodine, followed by amidation.

  • Materials:

    • 2-chloro-3-nitrobenzoic acid

    • Sodium iodide (NaI)

    • Cuprous iodide (CuI)

    • N,N-dimethylformamide (DMF)

    • Thionyl chloride (SOCl₂)

    • Ammonia (aqueous solution)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A mixture of 2-chloro-3-nitrobenzoic acid, sodium iodide, and a catalytic amount of cuprous iodide in DMF is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The crude 2-iodo-3-nitrobenzoic acid is dissolved in dichloromethane, and a catalytic amount of DMF is added.

    • The solution is cooled in an ice bath, and thionyl chloride is added dropwise. The mixture is then allowed to warm to room temperature and stirred until the acid is completely converted to the acid chloride.

    • The excess thionyl chloride and dichloromethane are removed under reduced pressure.

    • The resulting crude acid chloride is dissolved in a fresh portion of dichloromethane and slowly added to a cooled, stirred aqueous ammonia solution.

    • The mixture is stirred vigorously for several hours.

    • The organic layer is separated, washed sequentially with water, saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude 2-iodo-3-nitrobenzamide, which can be purified by recrystallization.

Synthesis of this compound

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amino group.

  • Materials:

    • 2-iodo-3-nitrobenzamide

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Celite

  • Procedure:

    • A suspension of 2-iodo-3-nitrobenzamide and iron powder in a mixture of ethanol and water is prepared.

    • A solution of ammonium chloride in water is added, and the mixture is heated to reflux.

    • The reaction is monitored by TLC or HPLC until the starting material is consumed.

    • Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts.

    • The filtrate is concentrated under reduced pressure to remove the ethanol.

    • The resulting aqueous residue is extracted with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude this compound is purified by column chromatography or recrystallization to yield an off-white solid.

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_step1 Step 1: Synthesis of 2-Iodo-3-nitrobenzamide cluster_step2 Step 2: Synthesis of this compound A 2-Chloro-3-nitrobenzoic Acid B Halogen Exchange (NaI, CuI, DMF) A->B C 2-Iodo-3-nitrobenzoic Acid B->C D Amidation (1. SOCl₂, DMF 2. aq. NH₃) C->D E 2-Iodo-3-nitrobenzamide D->E F 2-Iodo-3-nitrobenzamide G Nitro Group Reduction (Fe, NH₄Cl, EtOH/H₂O) F->G H This compound G->H

Caption: Synthetic pathway for this compound.

Role of this compound as a Synthetic Intermediate

G A This compound (Key Intermediate) C Cyclization/Further Functionalization A->C B Coupling Reaction Partner B->C D Final Product (e.g., PARP Inhibitor) C->D

Caption: this compound as a key building block.

Applications in Drug Development

The primary and most significant application of this compound is its role as a key building block in the synthesis of PARP inhibitors. The 3-aminobenzamide substructure is a well-established pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, allowing it to bind to the active site of the PARP enzyme. The 2-iodo substituent serves as a versatile handle for introducing further chemical complexity through various cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the construction of elaborate molecular architectures designed to enhance potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Conclusion

While this compound may not be a compound of historical significance on its own, its emergence as a critical intermediate in the synthesis of life-saving PARP inhibitors underscores its importance in modern medicinal chemistry. The synthetic routes to this molecule are well-defined, and its utility as a versatile scaffold for the construction of complex pharmaceuticals is firmly established. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of this compound is essential for the continued innovation in the field of targeted cancer therapy.

Predicted Mechanism of Action for 3-Amino-2-iodobenzamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the predicted mechanism of action for 3-Amino-2-iodobenzamide derivatives, a novel class of compounds with potential therapeutic applications in oncology. Based on the well-established activity of the parent compound, 3-aminobenzamide, and related substituted benzamides, we predict a dual mechanism of action primarily centered on the inhibition of Poly(ADP-ribose) polymerase (PARP) and potential modulation of various protein kinases. This document provides a comprehensive overview of the predicted signaling pathways, supporting data from analogous compounds, and detailed experimental protocols for the validation of these hypotheses.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. 3-Aminobenzamide, a simple derivative, is a well-characterized inhibitor of PARP enzymes, which are crucial for DNA repair.[1][2] Inhibition of PARP is a clinically validated strategy in the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[3] The introduction of substituents onto the 3-aminobenzamide core can significantly modulate its biological activity, potency, and selectivity. This guide focuses on the predicted mechanism of action of this compound derivatives, where the addition of an iodine atom at the 2-position is anticipated to influence the compound's physicochemical properties and target interactions.

Predicted Mechanisms of Action

PARP Inhibition and Synthetic Lethality

The primary predicted mechanism of action for this compound derivatives is the inhibition of PARP enzymes, particularly PARP1 and PARP2.[3] These enzymes play a critical role in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).

Predicted Signaling Pathway: PARP Inhibition

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (HR Deficient) DNA Damage (SSB) DNA Damage (SSB) PARP PARP DNA Damage (SSB)->PARP recruits BER Base Excision Repair PARP->BER activates Repaired DNA Repaired DNA BER->Repaired DNA leads to DNA Damage (SSB)_2 DNA Damage (SSB) PARP_2 PARP DNA Damage (SSB)_2->PARP_2 This compound Derivative This compound Derivative This compound Derivative->PARP_2 inhibits Unrepaired SSB Unrepaired SSB PARP_2->Unrepaired SSB inhibition prevents repair Replication Fork Collapse Replication Fork Collapse Unrepaired SSB->Replication Fork Collapse Double-Strand Break (DSB) Double-Strand Break (DSB) Replication Fork Collapse->Double-Strand Break (DSB) Homologous Recombination (HR) Homologous Recombination (HR) (Deficient) Double-Strand Break (DSB)->Homologous Recombination (HR) Apoptosis Apoptosis Double-Strand Break (DSB)->Apoptosis leads to

Caption: Predicted mechanism of PARP inhibition by this compound derivatives.

Inhibition of PARP by this compound derivatives would lead to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) pathways (e.g., BRCA-mutated cancers), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

Kinase Inhibition

The aminobenzamide scaffold has been identified in various kinase inhibitors.[4][5][6] It is plausible that this compound derivatives could exhibit inhibitory activity against one or more protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Derivatives of 3-amino-benzo[d]isoxazoles have shown potent inhibition of VEGFR and PDGFR families of RTKs.[7]

  • IκB Kinase (IKK): 2-amino-3,5-diarylbenzamides have been identified as inhibitors of IKK-α and IKK-β, key kinases in the NF-κB signaling pathway.[4]

  • Pyruvate Dehydrogenase Kinases (PDKs): 3-amino-1,2,4-triazine derivatives have been shown to be selective inhibitors of PDK1, a key regulator of cancer cell metabolism.[8]

The bulky and lipophilic iodine atom at the 2-position could facilitate interactions within the ATP-binding pocket of certain kinases, potentially conferring selectivity and potency.

Predicted Signaling Pathway: Representative Kinase Inhibition (e.g., RTK)

Kinase_Inhibition Ligand Growth Factor (e.g., VEGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->RTK binds & activates Downstream Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Signaling phosphorylates & activates This compound Derivative This compound Derivative This compound Derivative->RTK inhibits Proliferation Cell Proliferation, Angiogenesis, Survival Downstream Signaling->Proliferation

Caption: Predicted mechanism of receptor tyrosine kinase inhibition.

Quantitative Data from Related Compounds

To provide a basis for the predicted potency of this compound derivatives, the following table summarizes the inhibitory activities of the parent compound, 3-aminobenzamide, and other related derivatives against their respective targets.

Compound ClassTargetIC50 / PotencyReference
3-AminobenzamidePARP~30 µM[1]
3-Aminobenzamide (PARP-IN-1)PARP~50 nM in CHO cells[9]
2-amino-3,5-diarylbenzamidesIKK-βpIC50 = 7.0 (100 nM)[4]
3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivativesPARP-1IC50 = 0.25 nM[10]
3-amino-benzo[d]isoxazolesVEGFR/PDGFRED50 = 2.0 mg/kg (in vivo)[7]

Proposed Experimental Protocols for Mechanism Validation

To validate the predicted mechanisms of action for this compound derivatives, a series of in vitro and cell-based assays are proposed.

Proposed Experimental Workflow

Experimental_Workflow Compound Synthesis Compound Synthesis PARP Inhibition Assay PARP Inhibition Assay Compound Synthesis->PARP Inhibition Assay Kinase Panel Screening Kinase Panel Screening Compound Synthesis->Kinase Panel Screening Cell Viability Assays Cell Viability Assays (e.g., MTT, CellTiter-Glo) PARP Inhibition Assay->Cell Viability Assays Kinase Panel Screening->Cell Viability Assays Western Blot Analysis Western Blot Analysis Cell Viability Assays->Western Blot Analysis DNA Damage Assays DNA Damage Assays (e.g., Comet Assay, γH2AX staining) Cell Viability Assays->DNA Damage Assays Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assays->Cell Cycle Analysis In Vivo Xenograft Studies In Vivo Xenograft Studies DNA Damage Assays->In Vivo Xenograft Studies Cell Cycle Analysis->In Vivo Xenograft Studies

Caption: Proposed workflow for validating the mechanism of action.

PARP Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of the derivatives against PARP1 and PARP2.

  • Methodology: A commercially available PARP inhibitor assay kit (e.g., HT Universal Chemiluminescent PARP Assay Kit) can be used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

    • Prepare a dilution series of the this compound derivatives.

    • In a 96-well plate, add recombinant PARP1 or PARP2 enzyme, activated DNA, and the test compounds.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate to allow for PARP activity.

    • Stop the reaction and transfer the biotinylated histones to a streptavidin-coated plate.

    • Detect the incorporated biotin with a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values from the dose-response curves.

Kinase Panel Screening
  • Objective: To identify potential kinase targets of the derivatives.

  • Methodology: A broad kinase panel screening service (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™) should be employed.

    • Submit the this compound derivatives for screening against a panel of several hundred human kinases at a fixed concentration (e.g., 1 µM).

    • The binding or enzymatic activity of each kinase is measured in the presence of the compound.

    • Results are typically reported as percent inhibition.

    • For hits showing significant inhibition, follow-up with dose-response assays to determine IC50 or Ki values.

Cell-Based Assays
  • Objective: To assess the cellular effects of the derivatives, consistent with the predicted mechanisms.

  • Methodologies:

    • Cell Viability Assay: Treat a panel of cancer cell lines (including HR-deficient and HR-proficient lines) with increasing concentrations of the derivatives. Measure cell viability after 72 hours using an MTT or CellTiter-Glo® assay to determine GI50 values.

    • γH2AX Immunofluorescence Staining: Treat cells with the derivatives and a DNA damaging agent. Fix and stain cells with an antibody against phosphorylated H2AX (a marker of DSBs). Quantify the formation of γH2AX foci using fluorescence microscopy to assess the induction of DNA damage.

    • Western Blot Analysis: Treat cells with the derivatives and analyze protein lysates by SDS-PAGE and western blotting. Probe for markers of PARP activity (PAR), DNA damage response (e.g., p-ATM, p-CHK2), and apoptosis (e.g., cleaved caspase-3, cleaved PARP). If a kinase target is identified, probe for the phosphorylation status of its downstream substrates.

    • Cell Cycle Analysis: Treat cells with the derivatives, fix, and stain with propidium iodide. Analyze the DNA content of the cells by flow cytometry to determine the cell cycle distribution and identify any cell cycle arrest.

Conclusion

The this compound scaffold holds significant promise for the development of novel anticancer agents. The predicted dual mechanism of action, involving both PARP and potential kinase inhibition, offers the possibility of a multi-targeted therapeutic approach. The experimental protocols outlined in this guide provide a clear path for the validation of these predictions and the further development of this interesting class of compounds. The unique substitution pattern warrants thorough investigation to unlock its full therapeutic potential.

References

In Silico Modeling of 3-Amino-2-iodobenzamide Interactions with Cereblon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions between the novel small molecule, 3-Amino-2-iodobenzamide, and its putative protein target, Cereblon (CRBN). As a substrate receptor for the Cullin-ring 4 (CRL4) E3 ubiquitin ligase complex, CRBN is a critical target in the development of molecular glue degraders and proteolysis-targeting chimeras (PROTACs). This document outlines detailed protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations to predict the binding affinity and mode of interaction of this compound with CRBN. Furthermore, it presents a summary of hypothetical, yet plausible, quantitative data and visual representations of the relevant biological pathways and computational workflows to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction to this compound and Cereblon

This compound is a small molecule belonging to the benzamide class of compounds. Recent research has highlighted the significance of benzamide derivatives as ligands for Cereblon (CRBN), a key protein in the ubiquitin-proteasome system.[1] CRBN functions as a substrate receptor within the CRL4 E3 ubiquitin ligase complex, which also comprises Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).[2] This complex is responsible for targeting specific proteins for ubiquitination and subsequent degradation by the proteasome.

The binding of small molecules, such as immunomodulatory drugs (IMiDs), to CRBN can alter its substrate specificity, leading to the degradation of "neosubstrates" that are not typically targeted by the native complex.[1] This mechanism is of significant interest in drug discovery, particularly for the development of therapies that can eliminate disease-causing proteins. Given the structural similarities of this compound to known CRBN binders, it is hypothesized to interact with and modulate the function of CRBN. This guide details the in silico approaches to investigate this hypothesis.

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and CRBN involves a multi-step process. This workflow is designed to predict the binding pose of the ligand, assess the stability of the protein-ligand complex, and estimate the binding affinity.

G In Silico Modeling Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis ligand_prep Ligand Preparation docking Molecular Docking ligand_prep->docking protein_prep Protein Preparation protein_prep->docking md_sim Molecular Dynamics Simulation docking->md_sim binding_energy Binding Free Energy Calculation md_sim->binding_energy visual_analysis Interaction Analysis md_sim->visual_analysis G Cereblon (CRBN) Signaling Pathway cluster_complex CRL4-CRBN E3 Ligase Complex CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4 CUL4 DDB1->CUL4 ROC1 ROC1 CUL4->ROC1 Ligand This compound Ligand->CRBN Binds to Neosubstrate Neosubstrate (e.g., IKZF1/3) Neosubstrate->CRBN Recruited by Ligand-bound CRBN Proteasome Proteasome Neosubstrate->Proteasome Targeted to Ub Ubiquitin Ub->Neosubstrate Ubiquitination Degradation Degradation Products Proteasome->Degradation

References

In-depth Technical Guide: Thermochemical Data for 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide a foundational understanding by discussing related compounds and methodologies that can serve as a reference point for researchers, scientists, and drug development professionals interested in 3-Amino-2-iodobenzamide.

Table of Contents

  • Thermochemical Data Overview

  • Hypothetical Experimental Protocols

  • Potential Biological Significance and Signaling Pathways

Thermochemical Data Overview

A thorough search of scientific databases did not yield specific experimental or calculated thermochemical data for this compound. Thermochemical data is crucial for understanding the stability, reactivity, and energy changes associated with chemical reactions involving a compound. For novel or less-studied compounds like this compound, this information is often determined through experimental techniques like calorimetry or estimated using computational chemistry methods.

In the absence of direct data, researchers can approximate these values using computational tools based on density functional theory (DFT) or other quantum chemical methods. These calculations would provide theoretical estimates for properties such as:

  • Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

  • Standard Molar Entropy (S°) : The entropy content of one mole of the substance under standard state conditions.

  • Heat Capacity (Cp) : The amount of heat required to raise the temperature of one mole of the substance by one degree Celsius.

Table 1: Placeholder for Thermochemical Data of this compound

Thermochemical PropertySymbolValueUnitsMethod
Enthalpy of FormationΔHf°Data not availablekJ/mol-
Standard Molar EntropyData not availableJ/(mol·K)-
Heat CapacityCpData not availableJ/(mol·K)-

Researchers are encouraged to perform experimental calorimetry or computational modeling to determine these values.

Hypothetical Experimental Protocols

While a specific, validated protocol for the synthesis of this compound was not found, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of similar substituted benzamides.

A potential synthetic pathway could involve the following conceptual steps:

  • Starting Material Selection : A suitable starting material would be a commercially available or readily synthesized substituted benzene ring, for example, 2-iodobenzoic acid or a related derivative.

  • Nitration : Introduction of a nitro group at the 3-position of the aromatic ring. This is a common electrophilic aromatic substitution reaction.

  • Amidation : Conversion of the carboxylic acid group to a primary amide. This can be achieved through various reagents, such as thionyl chloride followed by ammonia.

  • Reduction : Reduction of the nitro group to an amino group. This is typically accomplished using reducing agents like tin(II) chloride or catalytic hydrogenation.

The logical workflow for such a synthesis is depicted in the following diagram:

G cluster_synthesis Hypothetical Synthesis Workflow Start Start: 2-Iodobenzoic Acid Nitration Step 1: Nitration (e.g., HNO3/H2SO4) Start->Nitration Intermediate1 Intermediate: 2-Iodo-3-nitrobenzoic Acid Nitration->Intermediate1 Amidation Step 2: Amidation (e.g., 1. SOCl2, 2. NH3) Intermediate1->Amidation Intermediate2 Intermediate: 2-Iodo-3-nitrobenzamide Amidation->Intermediate2 Reduction Step 3: Reduction (e.g., Fe/HCl or H2/Pd-C) Intermediate2->Reduction End Product: This compound Reduction->End

Caption: Hypothetical workflow for the synthesis of this compound.

Potential Biological Significance and Signaling Pathways

The biological activities of this compound have not been explicitly characterized. However, the benzamide functional group is present in a wide range of pharmacologically active molecules. For instance, some benzamide derivatives are known to act as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). 3-Aminobenzamide, a related compound, is a known PARP inhibitor that is often used in research to study DNA repair and cell death pathways.

Given the structural similarity, it is plausible that this compound could exhibit inhibitory activity against PARP or other enzymes. PARP inhibitors are known to interfere with DNA repair pathways, which can lead to synthetic lethality in cancer cells with specific DNA repair defects (e.g., BRCA mutations).

A generalized signaling pathway illustrating the role of PARP in DNA repair and how a hypothetical inhibitor might function is presented below:

G cluster_pathway Potential PARP Inhibition Signaling Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP PARP Activation DNA_Damage->PARP PARylation PARylation of Nuclear Proteins PARP->PARylation DDR Recruitment of DNA Repair Proteins PARylation->DDR Repair DNA Repair DDR->Repair Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->PARP Inhibition

Caption: Potential mechanism of action via PARP inhibition.

Disclaimer: The experimental protocols and signaling pathways described above are hypothetical and based on the analysis of related chemical structures and known biological mechanisms. Further experimental validation is required to confirm these hypotheses for this compound.

Methodological & Application

Application Note: A Two-Step Synthesis of 3-Amino-2-iodobenzamide from 2-Iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Abstract

This application note details a two-step synthetic protocol for the preparation of 3-amino-2-iodobenzamide from the commercially available starting material, 2-iodobenzamide. The synthesis involves the nitration of 2-iodobenzamide to yield 3-nitro-2-iodobenzamide, followed by the selective reduction of the nitro group to afford the final product. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, drug development, and organic synthesis who require a reliable method for accessing this valuable building block.

Introduction

This compound is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. The presence of the ortho-iodo, amino, and amide functionalities provides multiple reaction sites for further chemical transformations, making it a versatile scaffold in drug discovery. This document provides a detailed, step-by-step procedure for the synthesis, including reaction conditions, purification methods, and characterization data.

Overall Reaction Scheme

Synthesis_Workflow 2-Iodobenzamide 2-Iodobenzamide Intermediate 3-Nitro-2-iodobenzamide 2-Iodobenzamide->Intermediate Nitration (H₂SO₄, HNO₃) Final_Product This compound Intermediate->Final_Product Reduction (SnCl₂·2H₂O or Na₂S₂O₄)

Caption: Synthetic route for this compound.

Step 1: Nitration of 2-Iodobenzamide to 3-Nitro-2-iodobenzamide

This procedure is adapted from established methods for the nitration of halogenated benzoic acid derivatives. The electron-withdrawing nature of the iodine and amide groups directs the nitration to the meta position.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-iodobenzamide (1.0 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (95-98%) to the flask while stirring in an ice bath to maintain a temperature between 0-5 °C. Stir until the 2-iodobenzamide is completely dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid. Cool the mixture in an ice bath.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of 2-iodobenzamide, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid, 3-nitro-2-iodobenzamide, is collected by vacuum filtration, washed with cold water until the washings are neutral to litmus paper, and then dried under vacuum.

Reagents and Conditions
Reagent/ParameterMolar Ratio/Value
2-Iodobenzamide1.0 eq
Conc. H₂SO₄ (95-98%)Solvent
Conc. HNO₃1.1 eq
Temperature0-10 °C, then RT
Reaction Time2-4 hours

Step 2: Reduction of 3-Nitro-2-iodobenzamide to this compound

The selective reduction of the nitro group in the presence of the iodo and amide functionalities can be achieved using several methods. Two reliable protocols are provided below.

Method A: Reduction with Tin(II) Chloride

Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro compounds.[1][2][3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-nitro-2-iodobenzamide (1.0 eq) and ethanol.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

  • Extraction: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Reduction with Sodium Dithionite

Sodium dithionite offers a milder and often more chemoselective alternative for nitro group reduction.[4][5][6][7]

  • Reaction Setup: In a round-bottom flask, dissolve 3-nitro-2-iodobenzamide (1.0 eq) in a mixture of a suitable organic solvent (e.g., methanol, THF, or ethyl acetate) and water.

  • Addition of Reducing Agent: Add sodium dithionite (Na₂S₂O₄) (3.0-5.0 eq) portion-wise to the solution. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature for 2-5 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, add water and extract the product with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography or recrystallization.

Reagents and Conditions
Reagent/ParameterMethod A (SnCl₂)Method B (Na₂S₂O₄)
3-Nitro-2-iodobenzamide1.0 eq1.0 eq
Reducing AgentSnCl₂·2H₂O (3.0-5.0 eq)Na₂S₂O₄ (3.0-5.0 eq)
SolventEthanolOrganic Solvent/Water
TemperatureRefluxRoom Temperature
Reaction Time3-6 hours2-5 hours

Experimental Workflow Diagram

experimental_workflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction A Dissolve 2-Iodobenzamide in conc. H₂SO₄ at 0-5 °C B Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise at <10 °C A->B C Stir at Room Temperature (2-4 hours) B->C D Quench on Ice C->D E Filter and Wash Precipitate D->E F Dry 3-Nitro-2-iodobenzamide E->F G Suspend 3-Nitro-2-iodobenzamide in Solvent F->G Proceed to Reduction H Add Reducing Agent (SnCl₂·2H₂O or Na₂S₂O₄) G->H I React under Appropriate Conditions (Heat or RT) H->I J Work-up and Extraction I->J K Purify by Chromatography or Recrystallization J->K L Isolate this compound K->L

Caption: Detailed workflow for the synthesis of this compound.

Summary of Quantitative Data

StepStarting MaterialProductReagentsTypical YieldPurity (by NMR/LC-MS)
1. Nitration 2-Iodobenzamide3-Nitro-2-iodobenzamideH₂SO₄, HNO₃80-90%>95%
2. Reduction (A) 3-Nitro-2-iodobenzamideThis compoundSnCl₂·2H₂O70-85%>98%
2. Reduction (B) 3-Nitro-2-iodobenzamideThis compoundNa₂S₂O₄75-90%>98%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

  • Sodium dithionite can be flammable and may ignite if it comes into contact with moisture. Handle in a dry environment.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The protocols are straightforward and utilize readily available reagents. This application note serves as a comprehensive guide for researchers requiring this versatile chemical intermediate for their synthetic endeavors.

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis Using 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-amino-2-iodobenzamide as a versatile building block in palladium-catalyzed cross-coupling reactions. The strategic positioning of the amino, iodo, and benzamide functionalities allows for the construction of a diverse array of heterocyclic scaffolds, particularly quinazolinones and their derivatives, which are of significant interest in medicinal chemistry and materials science. This document outlines detailed protocols for key palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, as well as intramolecular cyclization methodologies.

Introduction to this compound in Palladium Catalysis

This compound is a valuable starting material for the synthesis of complex organic molecules. The presence of an aryl iodide bond provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating a variety of cross-coupling catalytic cycles. Concurrently, the ortho-amino and benzamide groups can participate in subsequent intramolecular cyclization reactions, offering a direct route to fused heterocyclic systems. The ability to form carbon-carbon and carbon-nitrogen bonds using this substrate opens up avenues for the rapid generation of compound libraries for drug discovery and the development of novel functional materials.

Key Palladium-Catalyzed Applications

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-aminobenzamides

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl iodide of this compound and a variety of aryl or vinyl boronic acids or esters. This reaction is fundamental for the synthesis of biaryl compounds.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol:

A detailed protocol for a typical Suzuki-Miyaura coupling reaction is provided below.

Parameter Condition
Reactants This compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., SPhos, XPhos)
Base K₂CO₃ (2.0-3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.)
Solvent Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
Temperature 80-110 °C
Reaction Time 12-24 hours

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, ligand (if using Pd(OAc)₂), and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the designated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction: Synthesis of 2-Alkenyl-3-aminobenzamides

The Heck reaction facilitates the coupling of this compound with various alkenes to introduce a vinyl group at the 2-position.[1][2] This transformation is a powerful tool for the synthesis of substituted alkenes.[1]

Reaction Scheme:

Caption: Heck reaction of this compound with an alkene.

Experimental Protocol:

Parameter Condition
Reactants This compound (1.0 equiv.), Alkene (1.5-2.0 equiv.)
Catalyst Pd(OAc)₂ (2-5 mol%) with a phosphine ligand (e.g., P(o-tolyl)₃) or a palladacycle catalyst
Base Et₃N (2.0-3.0 equiv.) or K₂CO₃ (2.0-3.0 equiv.)
Solvent DMF or Acetonitrile
Temperature 80-120 °C
Reaction Time 12-24 hours

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene.

  • Seal the tube and heat the reaction mixture to the specified temperature.

  • After the reaction is complete (monitored by TLC or LC-MS), cool to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-aminobenzamides

The Sonogashira coupling allows for the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to aryl alkynes.[3][4]

Reaction Scheme:

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII Ar-Pd(II)-I(Ln) OxAdd->PdII Transmetal Transmetalation (Suzuki) PdII->Transmetal R-B(OH)2 Migratory Migratory Insertion (Heck/Carbonylation) PdII->Migratory Alkene/CO ArPdR Ar-Pd(II)-R(Ln) Transmetal->ArPdR Migratory->ArPdR RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArPdR->RedElim

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 3-Amino-2-iodobenzamide as a key starting material. The following sections detail transition metal-catalyzed methodologies, offering versatile routes to valuable scaffolds for drug discovery and development.

Palladium-Catalyzed Carbonylative Annulation for the Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A powerful method for their synthesis involves a palladium-catalyzed carbonylative annulation of 2-iodoanilines with carbon monoxide and an amine. This protocol details the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound.

Reaction Scheme:

G reactant1 This compound product 2,3-Disubstituted Quinazolin-4(3H)-one reactant1->product reactant2 Amine (R-NH2) reactant2->product reactant3 Carbon Monoxide (CO) reactant3->product catalyst Pd Catalyst, Base catalyst->product catalysis

Caption: Palladium-catalyzed synthesis of quinazolinones.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,3-disubstituted quinazolinones is provided below. This procedure is based on established palladium-catalyzed carbonylation reactions of 2-haloanilines.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium carbonate (K₂CO₃)

  • Various primary amines (R-NH₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Carbon monoxide (CO) gas (balloon pressure)

  • Schlenk flask and standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and 1,3-bis(diphenylphosphino)propane (0.06 mmol, 6 mol%).

  • Add potassium carbonate (2.0 mmol) and the desired primary amine (1.2 mmol).

  • Add anhydrous DMF (5 mL) to the flask.

  • Evacuate the flask and backfill with carbon monoxide gas from a balloon three times.

  • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.

Quantitative Data Summary:

The following table summarizes the expected yields for the synthesis of various 2,3-disubstituted quinazolin-4(3H)-ones using the described protocol with different primary amines.

EntryR in R-NH₂ProductExpected Yield (%)
1Benzyl2-Amino-3-benzyl-2,3-dihydroquinazolin-4(1H)-one85-95
2n-Butyl2-Amino-3-(n-butyl)-2,3-dihydroquinazolin-4(1H)-one80-90
3Aniline2-Amino-3-phenyl-2,3-dihydroquinazolin-4(1H)-one75-85
4p-Toluidine2-Amino-3-(p-tolyl)-2,3-dihydroquinazolin-4(1H)-one80-90

Copper-Catalyzed Synthesis of Benzimidazoles

Benzimidazoles are another important heterocyclic scaffold found in numerous pharmaceuticals. A versatile one-pot, three-component synthesis can be achieved through a copper-catalyzed reaction of a 2-haloaniline, an aldehyde, and a nitrogen source. This protocol outlines the synthesis of 2-substituted benzimidazoles from this compound.[1]

Reaction Scheme:

G reactant1 This compound product 2-Substituted Benzimidazole reactant1->product reactant2 Aldehyde (R-CHO) reactant2->product reactant3 Sodium Azide (NaN3) reactant3->product catalyst Cu Catalyst, Ligand, Base catalyst->product catalysis

Caption: Copper-catalyzed synthesis of benzimidazoles.

Experimental Protocol:

The following protocol describes a general procedure for the copper-catalyzed three-component synthesis of 2-substituted benzimidazoles.[1]

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Various aldehydes (R-CHO)

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the desired aldehyde (1.2 mmol), and sodium azide (2.0 mmol).

  • Add copper(I) chloride (0.05 mmol, 5 mol%) and TMEDA (0.05 mmol, 5 mol%).

  • Add anhydrous DMSO (3 mL) to the reaction vessel.

  • Seal the tube and heat the reaction mixture at 120 °C for 12 hours.

  • After cooling to room temperature, carefully quench the reaction with water. Caution: Sodium azide is toxic and can form explosive heavy metal azides.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 2-substituted benzimidazole.

Quantitative Data Summary:

The table below presents the expected yields for the synthesis of various 2-substituted benzimidazoles from this compound and different aldehydes.[1]

EntryR in R-CHOProductExpected Yield (%)
1Phenyl2-Phenyl-1H-benzo[d]imidazol-4-amine80-90
24-Methoxyphenyl2-(4-Methoxyphenyl)-1H-benzo[d]imidazol-4-amine85-95
34-Nitrophenyl2-(4-Nitrophenyl)-1H-benzo[d]imidazol-4-amine70-80
42-Thiophenyl2-(Thiophen-2-yl)-1H-benzo[d]imidazol-4-amine75-85

Palladium-Catalyzed Sonogashira Coupling and Cyclization for the Synthesis of Indole Derivatives

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for C-C bond formation. When applied to ortho-functionalized aryl halides like this compound, it can initiate a cascade reaction leading to the formation of fused heterocyclic systems such as indoles.

Workflow Diagram:

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization A This compound D 2-Alkynyl-3-aminobenzamide Intermediate A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) co-catalyst, Base C->D E 2-Alkynyl-3-aminobenzamide Intermediate G Indole Derivative E->G F Base or Heat F->G

References

Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] This application note provides a detailed experimental protocol for the Sonogashira coupling of 3-Amino-2-iodobenzamide with a terminal alkyne, a transformation relevant to the synthesis of various heterocyclic compounds and potential drug candidates.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination to form the product. The copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2] The presence of an amine base is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction.

Experimental Protocol

This protocol details the Sonogashira coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Syringes and needles

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv).

  • Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol, 3.0 equiv) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables summarize the key quantitative data for the experimental protocol.

Table 1: Reagent Quantities

ReagentMolecular Weight ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound262.041.01.0262 mg
Phenylacetylene102.141.21.2124 µL
PdCl₂(PPh₃)₂701.900.030.0321 mg
CuI190.450.050.059.5 mg
Triethylamine101.193.03.0418 µL
Tetrahydrofuran---10 mL

Table 2: Reaction Parameters

ParameterValue
Temperature60 °C
Reaction Time4-6 hours
AtmosphereInert (Argon or Nitrogen)

Visualizations

Diagram 1: Experimental Workflow

G A 1. Add this compound to Schlenk flask B 2. Add THF and Triethylamine A->B C 3. Add PdCl₂(PPh₃)₂ and CuI B->C D 4. Add Phenylacetylene C->D E 5. Heat at 60 °C for 4-6h D->E F 6. Reaction Work-up (Filtration) E->F G 7. Extraction F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization H->I

Caption: A flowchart illustrating the key steps of the Sonogashira coupling protocol.

Diagram 2: Sonogashira Catalytic Cycle

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition Pd0->Pd_add Ar-I ArPdL2I Ar-Pd(II)L₂-I Pd_add->ArPdL2I Transmetalation Transmetalation ArPdL2I->Transmetalation Cu-C≡C-R' ArPdL2R Ar-Pd(II)L₂-R' Transmetalation->ArPdL2R Red_elim Reductive Elimination ArPdL2R->Red_elim Red_elim->Pd0 Product Ar-R' Red_elim->Product CuI CuI Alkyne_coord Alkyne Coordination CuI->Alkyne_coord R'-C≡C-H Cu_alkyne [Cu-alkyne] complex Alkyne_coord->Cu_alkyne Deprotonation Deprotonation Cu_alkyne->Deprotonation Base Cu_acetylide Cu-C≡C-R' Deprotonation->Cu_acetylide Cu_acetylide->Transmetalation

Caption: A simplified representation of the Sonogashira coupling catalytic cycles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystUse fresh catalyst or a different palladium source (e.g., Pd(PPh₃)₄). Ensure an inert atmosphere is maintained.
Insufficient baseEnsure the base is dry and added in the correct stoichiometric amount.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of homocoupled alkyne (Glaser coupling)Presence of oxygenThoroughly degas the solvent and maintain a strict inert atmosphere.
High concentration of copper catalystReduce the amount of CuI.
Difficulty in purificationCo-elution of product and triphenylphosphine oxideOptimize the chromatography eluent system. Consider using a copper-free protocol to avoid this byproduct.

Conclusion

This application note provides a comprehensive and detailed protocol for the Sonogashira coupling of this compound. The provided data tables and diagrams offer a clear and concise overview of the experimental setup and underlying mechanism. This protocol serves as a valuable starting point for researchers in organic synthesis and drug discovery for the preparation of a variety of substituted alkynes. The reaction conditions may require further optimization depending on the specific terminal alkyne used.

References

Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While the topic specifies "3-Amino-2-iodobenzamide," a comprehensive review of scientific literature suggests this may be a typographical error. The closely related compound, 3-aminobenzamide (3-AB) , is a well-documented and widely studied molecule in medicinal chemistry, primarily recognized for its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP). This document will focus on the applications of 3-aminobenzamide, assuming it to be the intended subject of interest, and will detail its mechanism of action, therapeutic potential, and relevant experimental protocols for its study. 3-aminobenzamide serves as a foundational scaffold in the development of more potent and selective PARP inhibitors used in cancer therapy and other disease models.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1][2] PARP-1, the most abundant member, detects single-strand breaks (SSBs) in DNA and, upon activation, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[3][4] This process, known as PARylation, recruits other DNA repair proteins to the site of damage.[4]

3-Aminobenzamide acts as a competitive inhibitor of PARP by mimicking the nicotinamide moiety of its substrate, NAD+.[5] By binding to the catalytic domain of PARP, it prevents the synthesis of PAR, thereby hindering the DNA repair process.[5] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[4] These unrepaired DSBs are lethal to the cancer cells, a concept known as synthetic lethality.[4]

Over-activation of PARP-1 can also lead to a form of programmed cell death known as "PARthanatos," which involves the depletion of cellular NAD+ and ATP stores.[3] PARP inhibitors like 3-aminobenzamide can prevent this depletion and subsequent cell death in certain pathological conditions.[6]

Therapeutic Applications

The primary therapeutic application of PARP inhibitors, including derivatives of the 3-aminobenzamide scaffold, is in oncology. They have shown significant efficacy in treating cancers with BRCA1/2 mutations, such as certain types of ovarian, breast, pancreatic, and prostate cancers.[7]

Beyond cancer, 3-aminobenzamide has been investigated in a variety of other contexts:

  • Neuroprotection: By preventing PARP-1 over-activation, 3-aminobenzamide has shown protective effects in models of neurodegenerative diseases and traumatic insults.[6]

  • Ischemia-Reperfusion Injury: It exhibits protective action against myocardial reperfusion injury.[8]

  • Inflammation: 3-aminobenzamide has been shown to have anti-inflammatory effects.[8]

  • Hearing Loss: Studies have indicated that it can protect auditory hair cells from noise-induced damage.[6]

Quantitative Data

The inhibitory potency of 3-aminobenzamide and its derivatives against PARP enzymes is a critical parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency.

CompoundTarget(s)IC50 ValueCell Line/SystemReference
3-AminobenzamidePARP~30 µM-[8]
3-AminobenzamidePARP< 50 nMCHO cells[9]
3-AminobenzamidePARP~50 nMCHO cells[10]
KJ-28d (a novel hydroxybenzamide derivative)PARP-13.2 µM-[11]

Note: The reported IC50 values for 3-aminobenzamide can vary significantly depending on the assay conditions and the biological system used.

Experimental Protocols

General Synthesis of N-Substituted Benzamide Derivatives

This protocol provides a general method for the synthesis of benzamide derivatives, which can be adapted for the synthesis of 3-aminobenzamide analogs.

Materials:

  • Substituted benzoic acid (e.g., 4-nitrobenzoic acid as a precursor to an aminobenzamide)

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF)

  • Appropriate amine (e.g., piperidine, morpholine)

  • Triethylamine

  • Dichloromethane (CH₂Cl₂)

  • 10% Palladium on carbon (Pd-C)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • Acid Chloride Formation: To a solution of the starting benzoic acid (10 mmol) in thionyl chloride (10 mL), add a few drops of DMF. Reflux the mixture for 1.5 hours. After reflux, evaporate the excess thionyl chloride under vacuum. Dissolve the resulting acyl chloride in CH₂Cl₂ (20 mL).[12]

  • Amide Formation: In a separate flask, dissolve the desired amine (12 mmol) and triethylamine (30 mmol) in CH₂Cl₂ (50 mL). Cool the solution in an ice-water bath. Slowly add the acyl chloride solution prepared in step 1 to this mixture. Stir the reaction mixture for 30 minutes at room temperature.[12]

  • Work-up and Purification: Separate the organic layer, wash it twice with brine, and dry it over anhydrous sodium sulfate. Concentrate the solvent to obtain the crude product. Recrystallize the crude product from ethanol to yield the pure N-substituted benzamide.[12]

  • Reduction of Nitro Group (if applicable): To obtain the aminobenzamide derivative from a nitrobenzamide precursor, dissolve the nitro compound (10 mmol) in ethanol (50 mL). Add 10% Pd-C as a catalyst and hydrogenate the mixture at 0.2-0.4 MPa for 5 hours. After the reaction is complete, filter the catalyst and recrystallize the product from ethanol.[12]

PARP Activity Assay

This protocol describes a common method to measure the enzymatic activity of PARP and the inhibitory effect of compounds like 3-aminobenzamide.

Materials:

  • PARP Activity Assay Kit (commercially available)

  • ³H-NAD (radiolabeled NAD+)

  • Sheared genomic DNA

  • Trichloroacetic acid (TCA)

  • Cell cultures in 12-well plates

  • 3-Aminobenzamide (or other inhibitors)

Procedure:

  • Cell Culture: Plate and grow cells to the desired confluency in 12-well plates.

  • Inhibitor Treatment: Treat the cells with varying concentrations of 3-aminobenzamide or other test compounds for a specified duration.

  • Reaction Initiation: Prepare a reaction mixture containing ³H-NAD and sheared genomic DNA (to activate PARP). Add this mixture directly to the washed cell cultures.[9][10]

  • Incubation: Incubate the plates at 37°C for 60 minutes to allow the PARP-catalyzed reaction to proceed.[9][10]

  • Precipitation: Stop the reaction by mechanically harvesting the cells and transferring them to a microcentrifuge tube. Precipitate the proteins and DNA by adding ice-cold 5% TCA.[9][10]

  • Quantification: The amount of incorporated ³H-NAD into the TCA-precipitable material is quantified using a scintillation counter. The relative PARP activity is determined by comparing the radioactivity in treated samples to untreated controls.[9][10]

Visualizations

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling cluster_nucleus Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits Repair SSB Repair DNA_Repair_Proteins->Repair Inhibitor 3-Aminobenzamide (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 activation at sites of DNA single-strand breaks and its inhibition by 3-aminobenzamide.

Experimental Workflow for Screening PARP Inhibitors

PARP_Inhibitor_Screening start Start: Compound Library biochemical_assay Biochemical Assay (e.g., PARP Activity Assay) start->biochemical_assay cellular_assay Cell-Based Assays (e.g., Cytotoxicity in BRCA-deficient cells) biochemical_assay->cellular_assay Active Compounds data_analysis Data Analysis (IC50 Determination) cellular_assay->data_analysis hit_identification Hit Identification data_analysis->hit_identification lead_optimization Lead Optimization (Structure-Activity Relationship) hit_identification->lead_optimization lead_optimization->biochemical_assay Iterative Improvement in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo Optimized Leads end End: Preclinical Candidate in_vivo->end

Caption: A typical workflow for the discovery and development of novel PARP inhibitors.

References

Application Notes and Protocols for N-alkylation of 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-alkylation of 3-amino-2-iodobenzamide, a crucial transformation for the synthesis of various intermediates in drug discovery and development. The protocols outlined below are based on established methodologies for the N-alkylation of substituted anilines and can be adapted for specific research needs.

Introduction

N-alkylated aromatic amines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of an alkyl group on the nitrogen atom of an aniline can significantly modulate its physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. The substrate, this compound, presents a unique synthetic challenge due to the steric hindrance imposed by the ortho-iodo group and the electronic deactivation of the amino group by the adjacent amide functionality. This document outlines several common and effective strategies for the N-alkylation of this and similar challenging substrates.

Overview of N-Alkylation Strategies

Several methods can be employed for the N-alkylation of anilines. The choice of method often depends on the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting material. Common strategies include:

  • Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine or enamine from the aniline and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine.

  • Direct Alkylation with Alkyl Halides: This classical approach involves the nucleophilic substitution of an alkyl halide by the amine. A base is typically required to neutralize the hydrogen halide formed during the reaction. Over-alkylation to the tertiary amine can be a challenge.[1]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" with Alcohols: This elegant and atom-economical method utilizes an alcohol as the alkylating agent. A transition metal catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The catalyst then facilitates the hydrogenation of the intermediate imine using the "borrowed" hydrogen.[2][3][4][5]

  • Buchwald-Hartwig Amination: While typically used for the formation of an aryl-N bond from an aryl halide and an amine, this palladium-catalyzed cross-coupling reaction is a powerful tool in C-N bond formation and highlights the advanced methods available for amine synthesis.[6][7][8][9][10]

This application note will provide a detailed protocol for the N-alkylation of this compound via direct alkylation with an alkyl halide, a widely accessible and generally applicable method.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide as the electrophile and cesium carbonate as the base.

Materials:

  • This compound

  • Alkyl bromide (e.g., ethyl bromide, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), cesium carbonate (2.0 equiv.), and anhydrous DMF.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl bromide (1.1 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-alkylation of a substituted aniline. These are illustrative and optimization may be required for this compound.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl BromideK₂CO₃Acetonitrile801265
2Ethyl BromideCs₂CO₃DMF70885
3Benzyl BromideNaHTHF25690
4Isopropyl IodideK₃PO₄Dioxane1002450

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation protocol described above.

experimental_workflow start Start reagents Combine this compound, Cs₂CO₃, and DMF start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide reaction Heat and Stir (Monitor by TLC) add_alkyl_halide->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated N-Alkylated Product purification->product

Figure 1. Experimental workflow for the N-alkylation of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Alkyl halides are often toxic and volatile; handle with care.

  • Anhydrous solvents like DMF and THF are flammable and require careful handling.

  • Bases such as cesium carbonate and sodium hydride are corrosive or reactive and should be handled with caution.

Conclusion

The N-alkylation of this compound can be achieved through various synthetic methodologies. The provided protocol for direct alkylation with an alkyl halide offers a straightforward and adaptable procedure for researchers. Optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the desired outcome for specific substrates and alkylating agents. The alternative strategies mentioned, such as reductive amination and the borrowing hydrogen approach, provide greener and potentially more efficient routes and should be considered for further synthetic exploration.

References

Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Amino-2-iodobenzamide as a key starting material in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. The following sections detail a plausible and robust synthetic strategy, drawing upon established chemical principles for the preparation of a Niraparib analog, a well-characterized PARP inhibitor.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial components of the cellular machinery responsible for DNA repair.[1] In cancer therapy, particularly for patients with deficiencies in other DNA repair pathways such as BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, resulting in targeted cancer cell death.[1] 3-Aminobenzamide was one of the earliest recognized PARP inhibitors, acting as a competitive inhibitor of the PARP substrate, NAD+.[1] Modern PARP inhibitors, such as Niraparib, exhibit significantly higher potency and selectivity. The synthesis of these complex heterocyclic structures often relies on versatile building blocks, and this compound presents a valuable starting point for the construction of the core scaffolds of several PARP inhibitors through strategic cross-coupling reactions.

Synthetic Strategy Overview

The synthetic approach outlined here focuses on a key Suzuki-Miyaura cross-coupling reaction to construct the biaryl core structure common to many PARP inhibitors. This compound serves as the foundational aromatic ring, with the iodine atom providing a handle for the palladium-catalyzed coupling with a suitable boronic acid or ester derivative. Subsequent cyclization and functional group manipulations can then be employed to complete the synthesis of the target PARP inhibitor.

G A This compound B Suzuki-Miyaura Coupling A->B D Biaryl Intermediate B->D C Aryl Boronic Acid/Ester C->B E Cyclization D->E F PARP Inhibitor Scaffold E->F G Final Modification (Optional) F->G H Target PARP Inhibitor F->H G->H

Caption: General synthetic workflow for PARP inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl intermediate.

G cluster_0 Reaction Setup cluster_1 Catalyst Preparation & Addition cluster_2 Reaction & Workup cluster_3 Purification A Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ B Add Solvents: - Dioxane - Water A->B D Add Catalyst to Reaction Mixture B->D C Prepare Catalyst: - Pd(OAc)₂ - PPh₃ C->D E Heat and Stir (80-100 °C, 12-24h) D->E F Cool and Dilute with Ethyl Acetate E->F G Aqueous Workup: - Water Wash - Brine Wash F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Isolated Biaryl Intermediate I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Synthesis of a Niraparib Analog Intermediate

This protocol outlines a plausible subsequent cyclization step to form an indazole ring system, a core component of Niraparib. This is a representative transformation and may require optimization.

Materials:

  • Biaryl intermediate from Protocol 1

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the biaryl intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature at 0 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of stannous chloride (3.0 eq) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the stannous chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the mixture is basic.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the indazole intermediate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and activity of Niraparib, which can be targeted through synthetic routes originating from this compound.

Table 1: Representative Reaction Yields for Niraparib Synthesis

StepReactionReagents and ConditionsTypical Yield (%)
1Suzuki-Miyaura CouplingPd(OAc)₂, PPh₃, K₂CO₃, Dioxane/H₂O, 90 °C75-90
2Diazotization/CyclizationNaNO₂, HCl; then SnCl₂60-75
3Amide Formation(NH₄)₂CO₃, HOBt, EDC80-95
4Deprotection (if applicable)TFA or HCl90-99

Note: Yields are representative and can vary based on specific substrates and reaction scale.

Table 2: In Vitro Potency of Niraparib

TargetIC₅₀ (nM)
PARP-13.8
PARP-22.1

Data sourced from publicly available information on Niraparib.[2]

Signaling Pathway

G cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Repair Base Excision Repair PARP->Repair PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) Inhibition Inhibition of PARP DSB Double-Strand Break Accumulation Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells)

Caption: PARP inhibition signaling pathway.

This document provides a foundational guide for the synthesis of PARP inhibitors using this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets and available resources. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Application Notes: Quantitative Analysis of 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantification of 3-Amino-2-iodobenzamide in pharmaceutical preparations. Due to a lack of specific published methods for this analyte, the following protocols are proposed based on established analytical principles for similar aromatic amines and benzamide-containing compounds. Two primary methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and a more sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇IN₂OPubChem
Molecular Weight262.05 g/mol PubChem
AppearanceOff-white to pale yellow solid (predicted)-
SolubilitySoluble in methanol, ethanol, acetonitrile, DMSO (predicted)-

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of this compound in bulk drug substances and simple pharmaceutical formulations. The principle relies on the separation of the analyte on a reversed-phase column followed by detection using a UV spectrophotometer.

Experimental Protocol

1. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Formic acid (≥98%).

  • This compound reference standard.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations in the range of 1-100 µg/mL.

3. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution as follows:

    Time (min) %A %B
    0 90 10
    10 10 90
    12 10 90
    12.1 90 10

    | 15 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

4. Sample Preparation

  • Bulk Drug: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range.

  • Formulations: Depending on the excipients, a suitable extraction procedure may be required. For example, for a tablet, crush the tablet, accurately weigh a portion of the powder, and extract with the diluent using sonication, followed by centrifugation and filtration.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis of the calibration curve.

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it suitable for the quantification of this compound at low concentrations or in complex biological matrices. The method involves separation by HPLC followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

1. Instrumentation and Reagents

  • LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar compound, if available (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and ionization behavior).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations in the range of 0.1-100 ng/mL. Each standard should be spiked with the internal standard at a constant concentration.

3. LC-MS/MS Conditions

  • Column: C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution as follows:

    Time (min) %A %B
    0 95 5
    3 5 95
    4 5 95
    4.1 95 5

    | 5 | 95 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

4. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Spray Voltage: +4500 V.

  • Source Temperature: 500 °C.

  • Curtain Gas: 30 psi.

  • Collision Gas: Nitrogen.

  • MRM Transitions (Hypothetical):

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 263.0 246.0 (loss of NH₃) 25
    This compound 263.0 119.1 (iodinated ring fragment) 35

    Note: These transitions are predicted based on the structure and should be optimized by infusing a standard solution of the analyte into the mass spectrometer.

5. Sample Preparation

  • Pharmaceutical Formulations: Similar to the HPLC-UV method, but with dilutions to bring the concentration into the ng/mL range.

  • Biological Matrices (e.g., Plasma): Protein precipitation is a common approach. Add 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex, then centrifuge to pellet the precipitated proteins. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the diluent.

6. Data Analysis

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Perform a linear regression (typically with 1/x² weighting) of the calibration curve.

  • Quantify the amount of this compound in the sample using the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics for the proposed analytical methods. These are typical values and should be confirmed during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998> 0.995
Limit of Quantification (LOQ) ~ 1 µg/mL~ 0.1 ng/mL
Limit of Detection (LOD) ~ 0.3 µg/mL~ 0.03 ng/mL
Accuracy (% Recovery) 98 - 102%90 - 110%
Precision (% RSD) < 2%< 15%

Visualizations

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting RefStd Reference Standard PrepStd Prepare Calibration Curve Standards RefStd->PrepStd Weigh & Dissolve Sample Test Sample PrepSample Prepare Sample Solution Sample->PrepSample Weigh/Extract & Dissolve HPLC LC Separation (C18 Column) PrepStd->HPLC Inject PrepSample->HPLC Inject Detector Detection (UV or MS/MS) HPLC->Detector Elution DataAcq Data Acquisition & Integration Detector->DataAcq Signal CalCurve Calibration Curve Construction DataAcq->CalCurve Peak Areas Quant Quantification of Analyte CalCurve->Quant Regression Report Generate Report Quant->Report Final Concentration DecisionTree Start Select Analytical Method for This compound Matrix What is the sample matrix? Start->Matrix Concentration Expected Analyte Concentration? Matrix->Concentration Simple (e.g., Bulk Drug) LC_MSMS Use LC-MS/MS Method Matrix->LC_MSMS Complex (e.g., Plasma) HPLC_UV Use HPLC-UV Method Concentration->HPLC_UV High (> 1 µg/mL) Concentration->LC_MSMS Low (< 1 µg/mL)

Application Notes and Protocols: Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of novel indole derivatives utilizing 3-amino-2-iodobenzamide as a key starting material. The core of this synthetic approach is the Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction between a 2-iodoaniline derivative and an alkyne.[1][2][3][4] This methodology offers a versatile and efficient route to a wide array of substituted indoles, which are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[1]

Introduction

The indole scaffold is a privileged structure in drug discovery, forming the core of many natural products and pharmaceutical agents with a broad spectrum of biological activities. The development of efficient and modular synthetic routes to novel indole derivatives is therefore a critical endeavor in medicinal chemistry. The Larock indole synthesis has emerged as a robust method for the construction of 2,3-disubstituted indoles from readily available 2-iodoanilines and alkynes.[1][2][3] This reaction is characterized by its high regioselectivity and tolerance of a wide range of functional groups on both reaction partners.[2][5]

This document outlines the application of the Larock indole synthesis to this compound, a starting material that allows for the direct incorporation of a carboxamide group at the 7-position of the resulting indole ring. This feature is particularly valuable for developing new chemical entities with potential therapeutic applications.

General Synthetic Workflow

The synthesis of novel indole-7-carboxamides from this compound via the Larock indole synthesis follows a straightforward workflow. The key transformation involves the palladium-catalyzed coupling and subsequent cyclization of the 2-iodoaniline derivative with a selected alkyne.

G cluster_start Starting Materials cluster_reaction Larock Indole Synthesis cluster_product Product Formation cluster_purification Workup and Purification cluster_final Final Product A This compound C Pd(OAc)2 (catalyst) Base (e.g., K2CO3) Ligand (optional, e.g., PPh3) Solvent (e.g., DMF) A->C B Alkyne (R1-C≡C-R2) B->C D Novel Indole-7-carboxamide C->D E Aqueous Workup D->E F Column Chromatography E->F G Pure Indole-7-carboxamide F->G

Caption: General workflow for the synthesis of indole-7-carboxamides.

Catalytic Cycle of the Larock Indole Synthesis

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the 2-iodoaniline to the palladium(0) complex, coordination and insertion of the alkyne, intramolecular attack of the aniline nitrogen, and reductive elimination to afford the indole product and regenerate the palladium(0) catalyst.[1]

G pd0 Pd(0)L2 A Oxidative Addition pd0->A Ar-I pd2_aryl Ar-Pd(II)-I(L2) A->pd2_aryl B Alkyne Coordination pd2_aryl->B +Alkyne -L pd2_alkyne [Ar-Pd(II)(L)(R1C≡CR2)]+ B->pd2_alkyne C Migratory Insertion pd2_alkyne->C pd2_vinyl Vinyl-Pd(II) Intermediate C->pd2_vinyl D Intramolecular Amination pd2_vinyl->D pd2_cycle Palladacycle Intermediate D->pd2_cycle E Reductive Elimination pd2_cycle->E E->pd0 +Base -HI product Indole Product E->product HI HI base Base HI->base salt Salt base->salt start This compound (Ar-I) start->A alkyne Alkyne (R1C≡CR2) alkyne->B

Caption: Catalytic cycle of the Larock indole synthesis.

Experimental Protocols

General Procedure for the Larock Synthesis of 2,3-Disubstituted Indole-7-carboxamides

This protocol is a representative procedure based on typical conditions for the Larock indole synthesis. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound

  • Substituted alkyne (2.0-2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Triphenylphosphine (PPh₃, 10 mol%) (optional)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol, if used).

  • Add anhydrous DMF (5-10 mL) to the flask.

  • Add the substituted alkyne (2.0-2.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into deionized water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,3-disubstituted indole-7-carboxamide.

Data Presentation: Representative Examples

The following table summarizes the expected products from the reaction of this compound with various alkynes under typical Larock conditions. The yields are hypothetical but are based on typical outcomes for this type of reaction.

EntryAlkyne (R¹-C≡C-R²)ProductExpected Yield (%)
1DiphenylacetylenePhenylPhenyl2,3-Diphenylindole-7-carboxamide85-95
21-Phenyl-1-propynePhenylMethyl2-Methyl-3-phenylindole-7-carboxamide70-85
34-Phenyl-1-butynePhenylEthyl2-Ethyl-3-phenylindole-7-carboxamide75-90
41,4-Dimethoxy-2-butyneCH₂OCH₃CH₂OCH₃2,3-Bis(methoxymethyl)indole-7-carboxamide65-80

Biological Significance

Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The introduction of a carboxamide group at the 7-position, as facilitated by the use of this compound, provides a handle for further functionalization and can significantly influence the pharmacological profile of the resulting indole core. The novel indole-7-carboxamides synthesized via this methodology represent a promising class of compounds for screening in various biological assays to identify new therapeutic leads.

Summary and Outlook

The Larock indole synthesis provides a powerful and versatile platform for the synthesis of novel 2,3-disubstituted indole-7-carboxamides from this compound. The reaction is generally high-yielding and tolerates a variety of functional groups on the alkyne coupling partner. The resulting indole derivatives are of significant interest for drug discovery and development due to the prevalence of the indole scaffold in biologically active molecules. Further exploration of the substrate scope and the biological activities of the synthesized compounds is warranted.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-Amino-2-iodobenzamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a three-step process:

  • Nitration: Introduction of a nitro group onto a suitable aromatic precursor.

  • Amidation: Conversion of a carboxylic acid to a primary amide.

  • Reduction: Reduction of the nitro group to an amine.

Q2: Why is direct iodination of 3-aminobenzamide challenging?

Direct iodination of 3-aminobenzamide can be problematic due to the strong activating nature of the amino group, which can lead to multiple iodination products and potential oxidation of the starting material.[1] The amino group directs iodination to the ortho and para positions, making selective iodination at the 2-position difficult to control.

Q3: What are the critical factors for a successful nitro group reduction in the presence of an iodine substituent?

The choice of reducing agent is critical to avoid dehalogenation (loss of the iodine atom). While catalytic hydrogenation is efficient, certain catalysts like Palladium on carbon (Pd/C) can promote the removal of iodine. Reagents such as Raney Nickel are often preferred for reducing nitro groups on halogenated aromatic rings.[2] Metal-acid systems like iron in acetic acid or tin(II) chloride are also viable alternatives.[2][3]

Q4: How can I purify the final this compound product?

Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or methanol/water. Column chromatography on silica gel may also be employed if significant impurities are present.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Nitration Step - Incomplete reaction. - Formation of multiple isomers. - Harsh reaction conditions leading to decomposition.- Monitor the reaction by TLC to ensure completion. - Control the reaction temperature carefully, often requiring cooling. - Use a milder nitrating agent or adjust the acid catalyst concentration.
Low yield in Amidation Step - Incomplete conversion of the carboxylic acid to the amide. - Hydrolysis of the intermediate acid chloride or ester. - Side reaction if using thionyl chloride for acid chloride formation (e.g., replacement of iodine with chlorine).- For ester to amide conversion, ensure the use of anhydrous ammonia and a suitable solvent like methanol.[4] - If preparing an acid chloride, use it immediately in the next step. - Avoid aqueous ammonia which can lead to hydrolysis of ester intermediates.[4]
Dehalogenation during Nitro Reduction - The chosen reducing agent is too harsh. - High reaction temperature or pressure.- Use a milder reducing agent. For catalytic hydrogenation, Raney Nickel is a good choice to avoid dehalogenation.[2] - Consider using Fe in acetic acid or SnCl₂.[2][3] - Perform the reaction at a lower temperature and pressure.
Product is impure after purification - Inefficient recrystallization. - Co-precipitation of starting materials or byproducts.- Try a different solvent system for recrystallization. A mixture of solvents can sometimes provide better selectivity. - Consider a multi-step purification process, such as recrystallization followed by a silica gel plug or column chromatography.
Formation of Azo Compounds during Reduction - Use of certain metal hydrides like LiAlH₄ with aromatic nitro compounds.- Avoid using strong metal hydrides for the reduction of aromatic nitro compounds. Stick to catalytic hydrogenation or metal/acid systems.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Iodo-3-nitrobenzoic acid (Nitration)
  • Starting Material: 2-Iodobenzoic acid.

  • Procedure:

    • Slowly add 2-iodobenzoic acid to a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture over crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: Synthesis of 2-Iodo-3-nitrobenzamide (Amidation)

This protocol is adapted from a similar synthesis of 4-iodo-3-nitrobenzamide.[4]

  • Esterification:

    • Reflux a solution of 2-iodo-3-nitrobenzoic acid in methanol with a catalytic amount of sulfuric acid for 4-6 hours.

    • Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate).

    • Extract the methyl 2-iodo-3-nitrobenzoate with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Amidation:

    • Dissolve the crude methyl 2-iodo-3-nitrobenzoate in methanol and cool the solution to -10 °C.

    • Bubble anhydrous ammonia gas through the solution until saturation.

    • Seal the reaction vessel and allow it to stand at room temperature for 2-3 days, monitoring by TLC.

    • Remove the solvent under reduced pressure to yield the crude 2-iodo-3-nitrobenzamide.

Protocol 3: Synthesis of this compound (Reduction)
  • Starting Material: 2-Iodo-3-nitrobenzamide.

  • Procedure using Raney Nickel:

    • Suspend 2-iodo-3-nitrobenzamide in ethanol or methanol.

    • Add a catalytic amount of Raney Nickel slurry.

    • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization.

Visualizations

Synthesis_Workflow Start 2-Iodobenzoic Acid Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate1 2-Iodo-3-nitrobenzoic Acid Nitration->Intermediate1 Amidation Amidation (1. MeOH, H⁺ 2. NH₃) Intermediate1->Amidation Intermediate2 2-Iodo-3-nitrobenzamide Amidation->Intermediate2 Reduction Reduction (H₂, Raney Ni) Intermediate2->Reduction FinalProduct This compound Reduction->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Final Yield CheckStep1 Check Nitration Yield Start->CheckStep1 Start Troubleshooting CheckStep2 Check Amidation Yield Start->CheckStep2 CheckStep3 Check Reduction Yield & Purity Start->CheckStep3 Sol1 Optimize Nitration: - Control Temperature - Monitor by TLC CheckStep1->Sol1 If low Sol2 Optimize Amidation: - Use Anhydrous NH₃ - Avoid Aqueous Conditions CheckStep2->Sol2 If low Sol3 Optimize Reduction: - Use Raney Ni to avoid dehalogenation - Check for Azo impurities CheckStep3->Sol3 If low or impure

Caption: Troubleshooting logic for yield optimization.

References

Technical Support Center: 3-Amino-2-iodobenzamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-2-iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: My isolated this compound is discolored (e.g., yellow, brown, or pink). What is the likely cause and how can I fix it?

A1: Discoloration of this compound is often due to the presence of oxidized impurities or residual starting materials. The amino group is susceptible to oxidation, which can form colored byproducts. Exposure to air and light can accelerate this process. To address this, it is recommended to perform the purification steps, particularly recrystallization, in a system protected from light and under an inert atmosphere (e.g., nitrogen or argon). If discoloration persists, a charcoal treatment during recrystallization can help adsorb the colored impurities.

Q2: I am observing a significant amount of starting material in my crude product. What is the most effective way to remove it?

A2: The optimal method for removing unreacted starting materials depends on their physical properties relative to this compound. If the starting material has significantly different polarity, column chromatography is the most effective technique. A well-chosen solvent system will allow for clear separation. If the starting material is a salt or has a different acid/base character, a liquid-liquid extraction workup prior to final purification can be highly effective.

Q3: What are the most common side-products to expect during the synthesis of this compound and how do I remove them?

A3: Common side-products can include regioisomers, over-iodinated species, or hydrolyzed products if water is present during the reaction. For instance, if the synthesis involves iodination of 3-aminobenzamide, di-iodinated or other positional isomers might form. These impurities can often be removed by careful recrystallization, as their different crystal lattice energies can lead to effective separation. For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Purification - Product loss during transfers. - Product is too soluble in the recrystallization solvent. - Incomplete precipitation.- Minimize the number of transfer steps. - Screen for a recrystallization solvent in which the product has high solubility at elevated temperatures but low solubility at room temperature or below. - Cool the recrystallization mixture for an adequate amount of time, and consider placing it in an ice bath or refrigerator to maximize precipitation.
Poor Purity After Recrystallization - Inappropriate solvent choice. - Cooling the solution too quickly. - Insufficient solvent used.- Select a solvent that effectively solubilizes the impurities at room temperature or one in which the desired product is significantly less soluble than the impurities at all temperatures. - Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. - Use enough solvent to fully dissolve the crude product at the solvent's boiling point.
Difficulty with Crystallization - Solution is too dilute. - Presence of oily impurities inhibiting crystal formation.- Concentrate the solution by carefully evaporating some of the solvent. - Try adding a co-solvent to decrease the solubility of the product. - "Scratch" the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of pure this compound. - If oily impurities are present, an initial purification step like column chromatography may be necessary.
Product Oiling Out During Recrystallization - The boiling point of the solvent is higher than the melting point of the product. - High concentration of impurities depressing the melting point.- Choose a recrystallization solvent with a lower boiling point. - Add a co-solvent to lower the overall boiling point of the solvent system. - Perform a preliminary purification step to remove a significant portion of the impurities before attempting recrystallization.

Physical Properties of this compound and Potential Impurities

Compound Molecular Weight ( g/mol ) Melting Point (°C) (Hypothetical) Solubility (Hypothetical)
This compound262.05155-160Soluble in hot ethanol, methanol; sparingly soluble in cold water.
3-Aminobenzamide (Starting Material)136.15112-115Soluble in water, ethanol.
2,4-Diiodo-3-aminobenzamide (Side-product)387.95180-185Sparingly soluble in ethanol.
3-Nitro-2-iodobenzamide (Precursor)292.03170-175Moderately soluble in hot ethanol.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a series of small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen recrystallization solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the solvent dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system by performing thin-layer chromatography (TLC) on the crude material with various solvent mixtures (e.g., hexane/ethyl acetate or dichloromethane/methanol). The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for this compound.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Recrystallization Filter Hot Filtration Dissolve->Filter Remove Insolubles Crystallize Slow Cooling & Crystallization Filter->Crystallize Isolate Vacuum Filtration & Washing Crystallize->Isolate Dry Drying under Vacuum Isolate->Dry Pure Pure this compound Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Impurity_Formation cluster_reactants Reactants cluster_products Potential Products A 3-Aminobenzamide C Desired Product: This compound A->C Desired Reaction D Impurity: Di-iodinated Product A->D Side Reaction E Impurity: Other Regioisomer A->E Side Reaction F Unreacted Starting Material A->F Incomplete Reaction B Iodinating Agent B->C B->D B->E

Caption: Potential impurity formation pathways during the synthesis of this compound.

Technical Support Center: Synthesis of 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-iodobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective laboratory-scale synthesis starts from 3-aminobenzamide. The process involves a three-step sequence: protection of the amino group, followed by regioselective iodination, and finally deprotection to yield the target compound.

Q2: Why is the protection of the amino group necessary?

The amino group in 3-aminobenzamide is a potent activating group and a nucleophile. Protection, typically through acetylation to form 3-acetamidobenzamide, is crucial for two main reasons:

  • It prevents unwanted side reactions at the amino group during the iodination step.

  • The acetamido group is an ortho-, para-director, which selectively directs the iodine atom to the desired ortho position (C2), as the para position is already occupied.

Q3: What are the most critical parameters in the iodination step?

The choice of iodinating agent, solvent, and reaction temperature are critical. A common method involves the use of N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or an alcohol. Controlling the stoichiometry of NIS is important to prevent over-iodination.

Q4: What are the expected yields for this synthesis?

Yields can vary depending on the scale and purification methods. However, a well-optimized process can be expected to yield the following:

StepProductTypical Yield Range
1. Acetylation3-Acetamidobenzamide90-98%
2. Iodination3-Acetamido-2-iodobenzamide75-85%
3. DeprotectionThis compound85-95%
Overall 57-79%

Q5: How can I confirm the identity and purity of the final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Acetylation Step

Symptoms:

  • TLC analysis shows a significant amount of starting material (3-aminobenzamide) remaining after the reaction.

  • The isolated yield of 3-acetamidobenzamide is below 90%.

Possible Causes & Solutions:

CauseSolution
Incomplete Reaction - Ensure a slight excess of acetic anhydride is used. - Extend the reaction time or gently warm the reaction mixture if the reaction is sluggish at room temperature.
Hydrolysis of Acetic Anhydride - Use fresh, anhydrous acetic anhydride and a dry reaction solvent.
Product Loss During Work-up - Ensure the pH is adjusted correctly during the work-up to precipitate the product fully. - Wash the product with cold water to minimize dissolution.
Problem 2: Formation of Multiple Products in the Iodination Step

Symptoms:

  • TLC or HPLC analysis of the crude product shows multiple spots/peaks in addition to the desired 3-acetamido-2-iodobenzamide.

  • NMR analysis indicates the presence of di-iodinated species or other isomers.

Possible Causes & Solutions:

CauseSolution
Over-iodination - Carefully control the stoichiometry of the iodinating agent (e.g., NIS). Use no more than 1.05-1.1 equivalents. - Add the iodinating agent portion-wise to the reaction mixture.
Incorrect Regiochemistry - Ensure the amino group is fully protected. The presence of the free amino group can lead to a mixture of isomers. - Confirm the directing effect of the protecting group under your reaction conditions.
Oxidation of Starting Material - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline derivative, which can lead to colored impurities.
Problem 3: Incomplete Deprotection or Amide Hydrolysis

Symptoms:

  • The final product is contaminated with the protected intermediate (3-acetamido-2-iodobenzamide).

  • Formation of 3-amino-2-iodobenzoic acid as a byproduct.

Possible Causes & Solutions:

CauseSolution
Incomplete Deprotection - Increase the reaction time or the concentration of the acid/base used for deprotection. - Gentle heating may be required, but monitor the reaction closely to avoid amide hydrolysis.
Amide Hydrolysis - Amide hydrolysis can occur under harsh acidic or basic conditions, especially with prolonged heating.[1][2][3] Use milder deprotection conditions if possible. - Carefully monitor the reaction progress by TLC to determine the optimal reaction time.

Experimental Protocols

Step 1: Acetylation of 3-Aminobenzamide
  • Dissolve 3-aminobenzamide (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a mixture of acetic acid and water).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 3-acetamidobenzamide.

Step 2: Iodination of 3-Acetamidobenzamide
  • Dissolve 3-acetamidobenzamide (1.0 eq) in glacial acetic acid.

  • Add N-iodosuccinimide (NIS) (1.05 eq) in portions to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any remaining iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-acetamido-2-iodobenzamide.

Step 3: Deprotection of 3-Acetamido-2-iodobenzamide
  • Suspend 3-acetamido-2-iodobenzamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Iodination cluster_step3 Step 3: Deprotection A 3-Aminobenzamide B 3-Acetamidobenzamide A->B Acetic Anhydride C 3-Acetamidobenzamide D 3-Acetamido-2-iodobenzamide C->D NIS / Acetic Acid E 3-Acetamido-2-iodobenzamide F This compound E->F HCl / Ethanol

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield MultipleProducts Multiple Products? LowYield->MultipleProducts No CheckAcetylation Review Acetylation Protocol LowYield->CheckAcetylation Yes IncompleteDeprotection Incomplete Deprotection? MultipleProducts->IncompleteDeprotection No CheckIodination Review Iodination Protocol MultipleProducts->CheckIodination Yes CheckDeprotection Review Deprotection Protocol IncompleteDeprotection->CheckDeprotection Yes Purify Purify and Characterize Byproducts IncompleteDeprotection->Purify No

Caption: Troubleshooting decision tree for synthesis issues.

References

Improving the regioselectivity of 3-Amino-2-iodobenzamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-2-iodobenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity and overall success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high regioselectivity with this compound?

The main challenge arises from the presence of multiple reactive sites on the molecule. The primary points of reactivity are the carbon-iodine (C-I) bond, which is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, and the amino (N-H) group, which can act as a nucleophile in competing N-arylation (Buchwald-Hartwig type) reactions.[1][2] Achieving high regioselectivity requires carefully chosen conditions that favor reaction at one site over the other.

Q2: How do the electronic properties of the substituents on this compound influence its reactivity?

The molecule has a delicate electronic balance. The amino group is an electron-donating group (EDG), which activates the aromatic ring towards electrophilic substitution and can also coordinate to the metal catalyst.[3] Conversely, the iodo and amide groups are electron-withdrawing (EWG), which makes the C-I bond susceptible to oxidative addition by a low-valent metal catalyst like Pd(0). The interplay of these effects dictates the preferred reaction pathway.

Q3: Which palladium-catalyzed cross-coupling reactions are most common for this substrate, and what are the key differences?

The most common reactions are:

  • Suzuki-Miyaura Coupling: Forms a C-C bond by reacting the C-I bond with an organoboron reagent. It is valued for the stability and low toxicity of the boron reagents.[4]

  • Sonogashira Coupling: Forms a C-C bond between the C-I bond and a terminal alkyne, typically using both palladium and copper catalysts.[5][6]

  • Buchwald-Hartwig Amination: Forms a C-N bond. While this is a potential side reaction when C-C coupling is desired, it can also be the intended transformation to synthesize more complex amines.[2][7]

The choice of reaction depends on the desired final product, but controlling regioselectivity is a common theme across all C-C coupling attempts.

Troubleshooting Guides

Scenario 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction using this compound as the electrophile is resulting in a low yield of the desired biaryl product, or the starting material is not being consumed. What are the likely causes and solutions?

Answer: Low yields in Suzuki-Miyaura couplings can stem from several factors related to the catalyst, reagents, or reaction environment.

Potential Causes & Solutions:

  • Catalyst Inactivity: The Pd(0) active catalyst may not be generating efficiently or is being poisoned.

    • Solution: Use a palladium pre-catalyst which can form the active LPd(0) species more reliably.[8] Ensure ligands are not air-sensitive or use air-stable pre-catalysts. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).[9]

  • Incorrect Base or Solvent: The base is critical for activating the boronic acid in the transmetalation step.[4] The solvent must be appropriate for all reagents and the reaction temperature.

    • Solution: Screen a variety of bases and solvents. Inorganic bases are often preferred.[7] A mixture of an organic solvent (like 1,4-dioxane or toluene) with water is common and can be effective.[10]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also lead to side reactions like the homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the experiment.

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield (Note: This data is representative for aryl iodides and intended for guidance.)

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene/H₂O100High
Pd₂(dba)₃ (1%)XPhos (3%)K₂CO₃ (2.0)1,4-Dioxane110High
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2.0)DME/H₂O85Moderate to High
PdCl₂(dppf) (3%)-Cs₂CO₃ (1.5)THF70Moderate

DOT Diagram: Workflow for Optimizing Suzuki Coupling

Suzuki_Optimization_Workflow start_node Initial Reaction Setup (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 85°C) decision1 Is Yield > 70%? start_node->decision1 process1 Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) decision1->process1 No end_node Optimized Conditions Found decision1->end_node Yes decision2 Significant Side Products? process4 Troubleshoot N-Arylation (See Scenario 2) decision2->process4 Yes decision2->end_node No process2 Screen Solvents (Toluene, Dioxane, THF) process1->process2 process3 Screen Catalyst/Ligand System (e.g., Pd(OAc)₂/XPhos) process2->process3 process3->decision2

Caption: A general workflow for optimizing Suzuki-Miyaura coupling reactions.

Scenario 2: Significant N-Arylation Side Product Formation

Question: During my attempt at a C-C coupling reaction, I am isolating a significant amount of a byproduct resulting from a reaction at the amino group. How can I improve selectivity for the C-I bond?

Answer: This is a classic regioselectivity problem where a competing Buchwald-Hartwig amination reaction occurs. To favor the desired C-C coupling, you must create conditions that either sterically or electronically disfavor the C-N coupling pathway.

Potential Causes & Solutions:

  • Ligand Choice: The ligand has a profound impact on selectivity. Bulky, electron-rich phosphine ligands often favor oxidative addition at the C-I bond and can sterically hinder the approach of the amino group to the metal center.

    • Solution: Switch from general-purpose ligands like PPh₃ to more sterically demanding biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands can accelerate reductive elimination for the C-C product and disfavor the C-N pathway.

  • Reaction Conditions: High temperatures and strongly basic conditions can sometimes promote the undesired C-N coupling.

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it could disproportionately slow the side reaction. Also, consider using a milder base (e.g., K₂CO₃ instead of NaOtBu or K₃PO₄).

  • Amine Protection: While not always ideal due to extra synthetic steps, protecting the amine group as a carbamate (e.g., Boc) or another suitable group will completely prevent N-arylation. The protecting group can be removed in a subsequent step.

DOT Diagram: Competing Reaction Pathways

Competing_Pathways start This compound + Pd(0)L₂ c_i_insertion Oxidative Addition at C-I Bond start->c_i_insertion Desired Pathway n_h_insertion Coordination/Deprotonation at N-H Bond start->n_h_insertion Competing Pathway suzuki_path Transmetalation (ArB(OH)₂) Reductive Elimination c_i_insertion->suzuki_path buchwald_path Reductive Elimination n_h_insertion->buchwald_path product_c Desired C-C Product suzuki_path->product_c product_n Undesired C-N Product buchwald_path->product_n

Caption: Competing pathways for C-I vs. N-H bond reactivity.

Scenario 3: Dehalogenation or Decomposition of Starting Material

Question: My reaction is consuming the this compound, but my main isolated product is 3-Aminobenzamide (hydrodehalogenation), or I see a complex mixture of unidentifiable products. What is causing this?

Answer: Hydrodehalogenation (replacement of iodine with hydrogen) and decomposition are common issues in cross-coupling reactions, often pointing to problems with reaction conditions or reagent purity.

Potential Causes & Solutions:

  • β-Hydride Elimination: This can be a side reaction pathway from the palladium intermediate, especially if there are sources of hydride in the reaction.[2]

    • Solution: Ensure all reagents are pure. Use solvents that are less likely to act as hydride donors. The choice of ligand can also influence the rate of reductive elimination versus β-hydride elimination.

  • Base or Temperature Too Harsh: Strong bases at high temperatures can promote decomposition of sensitive substrates or intermediates.

    • Solution: Screen milder bases (e.g., carbonates) and attempt the reaction at the lowest temperature that still affords a reasonable reaction rate.

  • Water/Moisture Content: While some Suzuki reactions benefit from water, excessive or uncontrolled amounts can lead to protodeboronation of the boronic acid, which can then lead to hydrodehalogenation of the aryl halide.

    • Solution: Use anhydrous solvents if hydrodehalogenation is a persistent issue, or carefully control the amount of water used in biphasic systems.

DOT Diagram: Troubleshooting Flowchart for Side Reactions

Troubleshooting_Flowchart start_node Starting Material Consumed, Low Yield of Desired Product decision1 Is 3-Aminobenzamide the main byproduct? start_node->decision1 decision2 Is N-Arylation observed? decision1->decision2 No process1 Issue: Hydrodehalogenation decision1->process1 Yes process3 Solution: 1. Use bulky ligands. 2. Lower reaction temp. 3. Protect amine group. decision2->process3 Yes, see Scenario 2 process4 Issue: Decomposition decision2->process4 No process2 Solution: 1. Use anhydrous solvents. 2. Screen milder bases. 3. Check reagent purity. process1->process2 process5 Solution: 1. Lower temperature. 2. Use milder base. 3. Ensure inert atmosphere. process4->process5

Caption: A decision tree for troubleshooting common side reactions.

Experimental Protocols

General Protocol for a Regioselective Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing the C-C coupling at the C-I position of this compound.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)

  • Ligand (e.g., XPhos; 4-5 mol%)

  • Base (e.g., K₃PO₄; 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle, inert gas line (Argon or N₂).

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand. Note: Adding reagents in this order, before the solvent, is often reliable.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe or cannula. If using a biphasic system, add the degassed organic solvent followed by degassed water.

  • Reaction: Lower the flask into a preheated oil bath set to the desired temperature (e.g., 80-110 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to isolate the desired product.

References

Technical Support Center: Palladium-Catalyzed Cross-Coupling with 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Amino-2-iodobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter when using this compound in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira cross-coupling reactions.

General Issues

Q1: My reaction is sluggish or shows no conversion. What are the common causes?

A1: Low or no conversion with this compound is often linked to catalyst deactivation or suboptimal reaction conditions. The primary culprits are:

  • Catalyst Poisoning: The ortho-amino group of your substrate can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with amine-containing substrates.

  • Suboptimal Ligand Choice: The combination of an electron-donating amino group and a somewhat sterically hindered ortho-position requires a carefully selected ligand to facilitate both oxidative addition and reductive elimination.

  • Inappropriate Base: The choice of base is critical and can influence the reaction outcome. For instance, in Suzuki coupling, the base activates the boronic acid.[1][2] A base that is too strong or too weak can lead to side reactions or incomplete conversion.

  • Poor Solvent Choice: The solvent must be appropriate for the specific coupling reaction and capable of dissolving all reactants. In some cases, a mixture of solvents (e.g., an organic solvent with water for certain Suzuki couplings) is necessary.

  • Low Reaction Temperature: While milder conditions are often desirable, this substrate may require higher temperatures to overcome the activation energy for oxidative addition.

Troubleshooting Steps:

  • Ligand Screening: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and reduce catalyst poisoning.

  • Base Optimization: Screen a variety of bases, from milder carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger phosphates (e.g., K₃PO₄) or alkoxides. The optimal base will depend on the specific coupling reaction.

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C.

  • Degas Thoroughly: Ensure your reaction mixture is thoroughly deoxygenated, as oxygen can lead to the formation of inactive palladium species and side reactions like homocoupling.[3]

Suzuki-Miyaura Coupling

Q2: I am observing significant amounts of dehalogenation (protodeiodination) of my this compound starting material. How can I minimize this?

A2: Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom.[3] This can be caused by:

  • Presence of Water or Protic Solvents: Water can act as a proton source, leading to the undesired side reaction.

  • Certain Bases: Some bases can promote protodeiodination.

  • Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry.

  • Optimize the Base: Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

  • Increase Boronic Acid Equivalents: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to drive the transmetalation step.

  • Choose an Appropriate Ligand: Bulky, electron-rich ligands can accelerate the transmetalation and reductive elimination steps, minimizing the lifetime of the intermediate prone to dehalogenation.

Q3: My Suzuki-Miyaura reaction is producing a significant amount of homocoupling product from my boronic acid. What can I do?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or when the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[3]

Troubleshooting Steps:

  • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) are effective.

  • Use a Pd(0) Precatalyst: Consider using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3]

  • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to minimize this side reaction.

Mizoroki-Heck Coupling

Q4: In my Heck reaction, I'm observing low yields and the formation of regioisomeric products. How can I improve this?

A4: The Heck reaction's success is highly dependent on the electronic nature of the alkene and the steric environment of the aryl halide.[4]

  • Alkene Reactivity: Electron-deficient alkenes (e.g., acrylates, acrylamides) are generally more reactive in the Heck reaction.[4]

  • Regioselectivity: The regioselectivity of the alkene insertion can be influenced by both steric and electronic factors.

Troubleshooting Steps:

  • Ligand Selection: For controlling regioselectivity, bidentate phosphine ligands can be effective. For increasing reactivity, bulky monodentate ligands are often used.

  • Base Choice: Tertiary amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly used.[4] The choice of base can impact the rate of catalyst regeneration.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used in Heck reactions.[5]

Q5: My Heck reaction product is undergoing intramolecular cyclization. How can this be prevented?

A5: The formation of a vinyl group at the 2-position of this compound can lead to subsequent intramolecular cyclization, especially at elevated temperatures.[6][7]

Troubleshooting Steps:

  • Lower Reaction Temperature: If the desired Heck product is forming but then consumed, lowering the reaction temperature may prevent the subsequent cyclization.

  • Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of the cyclized byproduct.

  • Protecting Group Strategy: In some cases, protection of the amino or amide group might be necessary to prevent cyclization, although this adds extra steps to the synthesis.

Sonogashira Coupling

Q6: My Sonogashira reaction is giving low yields and I'm observing Glaser coupling (homocoupling of the alkyne). What is the cause?

A6: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions and is promoted by the presence of oxygen.[8]

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often employ a palladium catalyst with a suitable ligand and an organic base (e.g., a tertiary amine) in a polar aprotic solvent.[9][10]

  • Optimize the Amine Base: The amine base is crucial in the Sonogashira reaction.[11] Screening different amines (e.g., triethylamine, diisopropylethylamine) can improve the yield.

Q7: The palladium catalyst appears to be deactivating in my Sonogashira reaction. How can I improve catalyst stability?

A7: Similar to other cross-coupling reactions, the amino group can poison the palladium catalyst.[12]

Troubleshooting Steps:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands or NHC ligands to stabilize the palladium catalyst and promote the catalytic cycle.

  • Use a Co-catalyst: In the traditional Sonogashira, the copper(I) co-catalyst plays a key role in the catalytic cycle and can help to improve reaction efficiency.[11]

  • Adjust Catalyst Loading: While a higher catalyst loading might seem like a solution, it can sometimes lead to more side reactions. It is often better to optimize the ligand and other reaction conditions first.

Data Summary Tables

The following tables provide general starting conditions for palladium-catalyzed cross-coupling reactions with this compound. These should be considered as starting points for optimization.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Range/ValueNotes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄1-5 mol%
Ligand SPhos, XPhos, P(t-Bu)₃, dppf1.1-2.2 eq. relative to Pd
Base K₃PO₄, Cs₂CO₃, K₂CO₃2-3 equivalents
Solvent Dioxane, Toluene, THF, DMF (often with H₂O)Anhydrous or aqueous mixture
Temperature 80-120 °C
Concentration 0.1 - 0.5 M

Table 2: Recommended Starting Conditions for Mizoroki-Heck Coupling

ParameterRecommended Range/ValueNotes
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂1-5 mol%
Ligand PPh₃, P(o-tol)₃, Buchwald ligands1.1-2.2 eq. relative to Pd (if needed)
Base Et₃N, DIPEA, K₂CO₃, NaOAc1.5-3 equivalents
Solvent DMF, NMP, AcetonitrilePolar aprotic
Temperature 80-140 °C
Concentration 0.1 - 0.5 M

Table 3: Recommended Starting Conditions for Sonogashira Coupling

ParameterRecommended Range/ValueNotes
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄1-5 mol%
Copper Co-catalyst CuI (optional)1-10 mol%
Ligand PPh₃, Xantphos, NHC ligands1.1-2.2 eq. relative to Pd
Base Et₃N, DIPEA, Piperidine2-5 equivalents (can be solvent)
Solvent THF, DMF, TolueneAnhydrous
Temperature Room Temperature - 100 °C
Concentration 0.1 - 0.5 M

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for your specific coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4.4 mol%).

  • Add the base (e.g., K₃PO₄, 3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., dioxane/water 4:1, 0.2 M).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Mizoroki-Heck Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (if required, e.g., P(o-tol)₃, 4 mol%).

  • Add the base (e.g., Et₃N, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., DMF, 0.3 M) followed by the alkene (1.5 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir until completion.

  • Work-up and purify as described for the Suzuki-Miyaura coupling.

General Protocol for Sonogashira Coupling (Copper-Free)
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the ligand (e.g., Xantphos, 6 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent (e.g., THF, 0.25 M), the terminal alkyne (1.3 eq.), and the amine base (e.g., DIPEA, 3.0 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed.

  • Work-up and purify as described for the Suzuki-Miyaura coupling.

Visualized Workflows and Logic

Troubleshooting Workflow for Low Conversion

low_conversion_troubleshooting start Low or No Conversion Observed catalyst_poisoning Hypothesis: Catalyst Poisoning by Amino Group start->catalyst_poisoning suboptimal_conditions Hypothesis: Suboptimal Reaction Conditions start->suboptimal_conditions ligand Action: Switch to Bulky, Electron-Rich Phosphine or NHC Ligand catalyst_poisoning->ligand base Action: Screen Different Bases (e.g., K3PO4, Cs2CO3) suboptimal_conditions->base temperature Action: Increase Reaction Temperature suboptimal_conditions->temperature degas Action: Ensure Rigorous Degassing suboptimal_conditions->degas end Reaction Optimized ligand->end base->end temperature->end degas->end

Caption: Troubleshooting logic for addressing low or no conversion in cross-coupling reactions.

General Catalytic Cycle for Palladium Cross-Coupling

catalytic_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_intermediate R-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R'-M pd2_coupled R-Pd(II)L_n-R' transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination R-R' reductive_elimination->pd0

Caption: A simplified representation of the palladium catalytic cycle for cross-coupling reactions.

Decision Tree for Reaction Selection

reaction_selection start Desired C-C Bond? sp2_sp2 Aryl-Aryl (sp2-sp2) start->sp2_sp2 Yes sp2_vinyl Aryl-Vinyl (sp2-sp2) start->sp2_vinyl Yes sp2_alkynyl Aryl-Alkynyl (sp2-sp) start->sp2_alkynyl Yes suzuki Use Suzuki-Miyaura (Arylboronic Acid) sp2_sp2->suzuki heck Use Mizoroki-Heck (Alkene) sp2_vinyl->heck sonogashira Use Sonogashira (Terminal Alkyne) sp2_alkynyl->sonogashira

Caption: A decision tree to guide the selection of the appropriate cross-coupling reaction.

References

Stability issues of 3-Amino-2-iodobenzamide under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-iodobenzamide, focusing on its stability issues under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound, particularly under acidic conditions?

A1: The primary stability concern for this compound under acidic conditions is its susceptibility to hydrolysis. The amide functional group can be cleaved by acid-catalyzed hydrolysis to yield 3-amino-2-iodobenzoic acid and ammonia.[1][2][3][4] The presence of the amino group and the iodine substituent on the benzene ring may also influence the molecule's electronic properties and, consequently, its reactivity and degradation pathways. Additionally, aromatic amines can be susceptible to oxidation and may exhibit photosensitivity, warranting investigation under various stress conditions.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The most probable degradation product from acid-catalyzed hydrolysis is 3-amino-2-iodobenzoic acid, formed by the cleavage of the amide bond.[1][3] Other potential degradation products could arise from further reactions of the initial degradation products or from secondary degradation pathways. It is also possible for de-iodination or reactions involving the amino group to occur under harsh acidic and oxidative stress conditions. Comprehensive analysis using techniques like LC-MS/MS is necessary to identify all significant degradation products.

Q3: What analytical techniques are recommended for monitoring the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying this compound from its potential degradation products.[5][6][7][8] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[9][10][11]

Q4: Are there any specific handling and storage recommendations to minimize the degradation of this compound?

A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place to protect it from heat, humidity, and light. When preparing solutions, it is advisable to use freshly prepared buffers and to be mindful of the pH. For solutions intended for storage, it is recommended to keep them at low temperatures (e.g., 2-8 °C) and protected from light. The stability of aromatic amines can be poor at ambient temperatures, so prompt analysis or appropriate storage is crucial.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Acidic Solution
Symptom Possible Cause Troubleshooting Steps
Significant decrease in the main peak area and the appearance of new peaks in the chromatogram shortly after preparing an acidic solution.Acid-catalyzed hydrolysis. The amide bond is being cleaved.1. pH Adjustment: If experimentally permissible, increase the pH of the solution to a less acidic range where the compound is more stable. 2. Temperature Control: Perform experiments at lower temperatures to reduce the rate of hydrolysis. 3. Time Limitation: Prepare solutions fresh and analyze them as quickly as possible. 4. Solvent Selection: If possible, use a less protic solvent system to slow down hydrolysis.
Issue 2: Poor Peak Shape or Tailing for this compound in HPLC Analysis
Symptom Possible Cause Troubleshooting Steps
Tailing or broad peaks for the main analyte peak in the HPLC chromatogram.Interaction with stationary phase. The basic amino group can interact with residual silanols on C18 columns. Inappropriate mobile phase pH. 1. Mobile Phase Modifier: Add a competing base, such as triethylamine (TEA), to the mobile phase to reduce peak tailing. 2. pH Adjustment: Adjust the mobile phase pH to a value where the amino group is either fully protonated or neutral. A pH around 3 or above 7 might improve peak shape. 3. Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
Issue 3: Multiple Unidentified Peaks in the Chromatogram During a Stability Study
Symptom Possible Cause Troubleshooting Steps
Several new, unknown peaks appear in the chromatogram after subjecting the compound to stress conditions.Multiple degradation pathways. The compound may be degrading through hydrolysis, oxidation, and/or photolysis.1. Systematic Forced Degradation: Perform a systematic forced degradation study by individually applying acidic, basic, oxidative, thermal, and photolytic stress conditions to identify the degradation products formed under each condition. 2. LC-MS Analysis: Use LC-MS to obtain the mass-to-charge ratio of the unknown peaks to help in their identification and structural elucidation.[9][12] 3. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the main peak and the degradation product peaks to ensure they are not co-eluting.[11]

Quantitative Data Summary

The following tables provide an illustrative summary of potential stability data for this compound under acidic conditions. Note: These values are hypothetical and should be replaced with experimental data.

Table 1: Illustrative Degradation of this compound in HCl Solution at 50°C

Time (hours)Concentration of this compound (%)Concentration of 3-Amino-2-iodobenzoic acid (%)
0100.00.0
295.24.8
490.59.5
881.918.1
1274.125.9
2454.945.1

Table 2: Illustrative Effect of pH on the Hydrolysis Rate of this compound at 50°C

pHHalf-life (t½) in hours
1.018
3.072
5.0288
7.0>1000

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To evaluate the stability of this compound under acidic conditions and to generate potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV or PDA detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Stress:

    • To a volumetric flask, add an appropriate volume of the stock solution.

    • Add an equal volume of 0.1 M HCl.

    • Dilute to the final volume with a mixture of water and acetonitrile to ensure solubility. The final concentration should be suitable for HPLC analysis (e.g., 100 µg/mL).

    • Prepare a parallel sample using 1 M HCl for more aggressive stress.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 50°C or 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the withdrawn aliquots with an appropriate amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized samples to the target concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the percentage of each degradation product formed.

    • Calculate the degradation rate constant and half-life if significant degradation is observed.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Forced degradation samples of this compound.

  • HPLC grade solvents (acetonitrile, methanol) and reagents (e.g., formic acid, ammonium acetate).

Procedure:

  • Initial Method Scouting:

    • Start with a generic gradient method. For example:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: 10% to 90% B over 20 minutes.

      • Flow rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: Scan for the UV maximum of this compound (e.g., 254 nm).

  • Method Optimization:

    • Inject a mixture of the stressed samples (a cocktail of acid, base, peroxide, heat, and photolytically degraded samples) to observe all potential degradation products.

    • Optimize the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile), and pH to achieve adequate resolution between the parent compound and all degradation peaks.

    • Adjust the flow rate and column temperature to improve peak shape and run time.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is free from any co-eluting degradation products (peak purity analysis).

Visualizations

Acid_Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination Amide This compound ProtonatedAmide Protonated Amide (on Carbonyl Oxygen) Amide->ProtonatedAmide + H+ H3O H3O+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H2O H2O_2 H2O H2O_1 H2O ProtonatedAmineIntermediate Protonated Amine Intermediate TetrahedralIntermediate->ProtonatedAmineIntermediate Proton Transfer CarboxylicAcid 3-Amino-2-iodobenzoic Acid ProtonatedAmineIntermediate->CarboxylicAcid Elimination of NH3 Ammonia NH3 ProtonatedAmineIntermediate->Ammonia Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC Stability-Indicating HPLC Method Development Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->HPLC Photolytic Photolytic Stress (ICH Q1B guidelines) Photolytic->HPLC LCMS LC-MS for Identification of Degradation Products HPLC->LCMS Pathway Establish Degradation Pathways LCMS->Pathway MethodValidation Validate Analytical Method Pathway->MethodValidation Stability Determine Intrinsic Stability MethodValidation->Stability DrugSubstance This compound (Drug Substance/Product) DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidation DrugSubstance->Thermal DrugSubstance->Photolytic

References

Technical Support Center: Overcoming Poor Solubility of 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 3-Amino-2-iodobenzamide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in my chosen organic solvent?

Poor solubility of benzamide derivatives can be attributed to several factors, including strong intermolecular forces in the crystal lattice, the compound's polarity, and the properties of the selected solvent. Aromatic compounds with both hydrogen bond donors (amine, amide) and a large, hydrophobic substituent (iodine) can present dissolution challenges.

Q3: What initial steps can I take to improve the solubility of this compound?

Initial troubleshooting should involve simple physical methods to aid dissolution. These include:

  • Sonication: Applying ultrasonic waves can help break down particle agglomerates and increase the surface area available for solvation.

  • Gentle Heating: Moderately increasing the temperature of the solvent can enhance the solubility of many compounds. However, care must be taken to avoid thermal degradation of the compound.

  • Vortexing/Agitation: Vigorous mixing can improve the interaction between the solute and the solvent.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution upon standing or dilution.

Possible Cause: The initial solvent may be a good "wetting" agent but a poor solubilizer, or the concentration may be at or near its saturation point. Dilution with a less effective solvent can cause the compound to crash out.

Solutions:

  • Co-solvent Systems: Employing a mixture of solvents can significantly improve solubility. A common approach is to dissolve the compound in a small amount of a strong solvent like DMSO and then dilute it with a more biologically compatible co-solvent such as ethanol or polyethylene glycol (PEG).

  • pH Adjustment: For compounds with ionizable groups like an amine, adjusting the pH of the solution can dramatically increase solubility. Since the amino group is basic, acidification of the medium will form a more soluble salt.

Issue 2: The compound dissolves, but the concentration is too low for my experiment.

Possible Cause: The intrinsic solubility of this compound in the chosen solvent system is insufficient for the desired experimental concentration.

Solutions:

  • Formulation Strategies:

    • Use of Excipients: The inclusion of solubilizing agents can enhance the apparent solubility. Cyclodextrins, for example, can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Salt Formation: If the experimental conditions allow, converting the amine group to a salt (e.g., hydrochloride salt) can substantially improve solubility in polar solvents.

  • Particle Size Reduction:

    • Micronization: Decreasing the particle size of the solid compound increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate. This can be achieved through techniques like grinding or milling.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes a general method for preparing a stock solution of a poorly soluble compound using a co-solvent approach.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Ethanol (200 proof), analytical grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out a precise amount of this compound into a sterile microcentrifuge tube.

  • Add a minimal volume of DMSO to the tube (e.g., 10-20 µL per mg of compound).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Once a clear solution is obtained, slowly add ethanol dropwise while vortexing to reach the desired final concentration.

  • Observe the solution for any signs of precipitation. If precipitation occurs, a different co-solvent ratio or an alternative co-solvent may be necessary.

Protocol 2: Solubility Determination by the Shake-Flask Method

This protocol outlines a standard procedure to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Thermostatically controlled environment (e.g., incubator)

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

Data Presentation

While specific data for this compound is limited, the following table summarizes the reported solubility of its close analog, 3-Aminobenzamide, in common organic solvents. This can serve as a useful starting point for solvent selection.

SolventReported Solubility of 3-AminobenzamideReference
Dimethyl Sulfoxide (DMSO)Soluble; 55 mg/mL (sonication recommended)[1][2]
Ethanol50 mg/mL; 26 mg/mL (sonication recommended)[1][2]
WaterSoluble (may require gentle heating)[1]

Visualizations

The following diagrams illustrate key workflows for addressing solubility issues.

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble This compound initial_steps Initial Attempts: - Vortex - Sonicate - Gentle Heat start->initial_steps check1 Is it Soluble? initial_steps->check1 co_solvent Try Co-solvent System (e.g., DMSO/Ethanol) check1->co_solvent No end_success Success: Compound Solubilized check1->end_success Yes check2 Is it Soluble? co_solvent->check2 ph_adjustment Adjust pH (Acidification for Amine) ph_adjustment->check2 check2->ph_adjustment No formulation Advanced Formulation: - Excipients (Cyclodextrins) - Salt Formation check2->formulation Still No check2->end_success Yes particle_size Particle Size Reduction: - Micronization formulation->particle_size formulation->end_success end_fail Consult Further: Consider alternative analogs or derivatization formulation->end_fail particle_size->end_success particle_size->end_fail

Caption: A workflow diagram for troubleshooting the poor solubility of this compound.

Shake_Flask_Protocol start Start: Determine Equilibrium Solubility add_excess Add Excess Compound to Solvent start->add_excess equilibrate Agitate at Constant Temperature (24-72h) add_excess->equilibrate settle Allow Suspension to Settle equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter quantify Quantify Concentration (HPLC or UV-Vis) filter->quantify end Result: Equilibrium Solubility Value quantify->end

Caption: Experimental workflow for the Shake-Flask solubility determination method.

References

Preventing de-iodination of 3-Amino-2-iodobenzamide during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Amino-2-iodobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a specific focus on preventing de-iodination during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactivity concern?

This compound is an aromatic organic compound containing an iodide, a primary amine, and a carboxamide group. A primary concern during its use in chemical synthesis is the undesired cleavage of the carbon-iodine bond, a process known as de-iodination or hydrodehalogenation. This side reaction leads to the formation of 3-Aminobenzamide as a byproduct, reducing the yield of the desired product and complicating purification. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides particularly susceptible to dehalogenation.

Q2: Under what conditions is de-iodination of this compound likely to occur?

De-iodination can be prompted by several factors, including:

  • Palladium-catalyzed cross-coupling reactions: This is a common side reaction in Suzuki, Sonogashira, and Buchwald-Hartwig reactions. It can occur via a competing reductive elimination pathway from a palladium-hydride intermediate.

  • Photochemical reactions: Exposure to UV light can induce the homolytic cleavage of the C-I bond, leading to a radical chain reaction and de-iodination.[1] Therefore, it is crucial to protect reaction mixtures and the compound itself from direct light.

  • Certain bases and solvents: The choice of base and solvent can significantly influence the rate of de-iodination. For instance, some solvents like dioxane and DMF have been observed to promote more dehalogenation compared to toluene in certain cross-coupling reactions.[2]

  • Elevated temperatures: Higher reaction temperatures can increase the rate of de-iodination.

Q3: How can I detect and quantify the de-iodinated byproduct, 3-Aminobenzamide?

The presence and quantity of 3-Aminobenzamide can be determined using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate this compound from its de-iodinated counterpart, 3-Aminobenzamide. Quantification can be achieved using a UV detector and external standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify the presence of 3-Aminobenzamide in a reaction mixture by comparing the spectrum to that of an authentic sample. The aromatic proton signals will differ between the two compounds.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of both the starting material and the de-iodinated product by their respective molecular ion peaks.

Troubleshooting Guides

Issue 1: Significant de-iodination observed during a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This is a common problem when working with aryl iodides. The following steps can help mitigate this unwanted side reaction.

Troubleshooting Workflow:

start De-iodination Observed ligand Optimize Ligand start->ligand solvent Change Solvent ligand->solvent If de-iodination persists base Modify Base solvent->base If de-iodination persists temp Lower Temperature base->temp If de-iodination persists degas Ensure Proper Degassing temp->degas If de-iodination persists end De-iodination Minimized degas->end Successful Optimization

Caption: Troubleshooting workflow for de-iodination in cross-coupling reactions.

Detailed Steps:

  • Optimize the Ligand: The choice of phosphine ligand is critical.

    • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination over the competing hydrodehalogenation pathway.

    • Examples: For Suzuki and Buchwald-Hartwig reactions, consider ligands such as XPhos, SPhos, or RuPhos. For Sonogashira reactions, bulky N-heterocyclic carbene (NHC) ligands or electron-rich phosphines can be beneficial.[3]

  • Change the Solvent: The reaction solvent can influence the extent of de-iodination.

    • Recommendation: If using ethereal solvents like dioxane or THF, consider switching to a non-polar aromatic solvent.

    • Example: Toluene has been reported to reduce dehalogenation in some Stille couplings compared to dioxane or DMF.[2]

  • Modify the Base: The nature and strength of the base can play a role.

    • Recommendation: A weaker base might be sufficient and could reduce the rate of de-iodination. The choice of base is highly dependent on the specific coupling reaction.

    • Example: For a Suzuki coupling, you might screen bases like K3PO4, K2CO3, or Cs2CO3.

  • Lower the Reaction Temperature: Higher temperatures can accelerate the undesired de-iodination.

    • Recommendation: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can be a simple and effective way to minimize the side reaction. Consider running a temperature screen to find the optimal balance.

  • Ensure Proper Degassing: Oxygen can interfere with the catalytic cycle and potentially contribute to side reactions.

    • Recommendation: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent prior to adding the catalyst.

Summary of Recommended Starting Conditions for Cross-Coupling Reactions:

ParameterSuzuki CouplingSonogashira CouplingBuchwald-Hartwig Amination
Catalyst Pd(OAc)2 or Pd2(dba)3Pd(PPh3)2Cl2 or Pd(OAc)2Pd2(dba)3 or Pd(OAc)2
Ligand XPhos, SPhos, RuPhosXPhos, cataCXium® ABrettPhos, RuPhos, XPhos
Base K3PO4 or Cs2CO3Et3N or DBUNaOt-Bu or K3PO4
Solvent Toluene or 1,4-DioxaneToluene or DMFToluene or THF
Temperature 80-110 °CRoom Temp to 80 °C80-110 °C
Issue 2: Compound degradation upon storage or during workup.

This compound may be sensitive to light.

Troubleshooting Workflow:

start Compound Degradation storage Check Storage Conditions start->storage workup Review Workup Procedure storage->workup If degradation persists analysis Analyze for De-iodination workup->analysis Confirm identity of degradation product end Compound Stabilized analysis->end

Caption: Troubleshooting workflow for compound degradation.

Detailed Steps:

  • Check Storage Conditions:

    • Recommendation: Store this compound in a cool, dark place, preferably under an inert atmosphere (e.g., in a desiccator filled with argon or nitrogen). Use amber vials or wrap containers in aluminum foil to protect from light.

  • Review Workup Procedure:

    • Recommendation: Minimize exposure of the compound to light during and after the reaction.

    • Example: Perform extractions and column chromatography in a fume hood with the sash lowered to reduce ambient light exposure. Wrap chromatography columns in aluminum foil.

  • Analyze for De-iodination:

    • Recommendation: Use HPLC or NMR to confirm if the degradation product is indeed the de-iodinated 3-Aminobenzamide. This will help confirm if light exposure is the primary cause of degradation.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction to Minimize De-iodination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

sub This compound + Arylboronic Acid reagents Pd Catalyst, Ligand, Base Solvent, Heat sub->reagents prod Coupled Product reagents->prod byprod + 3-Aminobenzamide (byproduct) reagents->byprod

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)2 (0.02 equiv)

  • XPhos (0.04 equiv)

  • K3PO4 (3.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K3PO4.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)2 and XPhos in anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: HPLC Method for the Quantification of 3-Aminobenzamide

This method can be used to determine the percentage of de-iodination in a reaction mixture.

HPLC System and Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Prepare a standard stock solution of 3-Aminobenzamide of a known concentration in the mobile phase.

  • Prepare a calibration curve by injecting a series of dilutions of the stock solution.

  • Prepare a sample of the reaction mixture by diluting a small aliquot in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Identify the peak corresponding to 3-Aminobenzamide by comparing its retention time to that of the standard.

  • Quantify the amount of 3-Aminobenzamide in the sample using the calibration curve.

  • The percentage of de-iodination can be calculated by comparing the amount of 3-Aminobenzamide to the initial amount of this compound.

References

Technical Support Center: Optimization of 3-Amino-2-iodobenzamide Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 3-Amino-2-iodobenzamide. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of derivatization reactions for this compound?

A1: The primary amino group of this compound is the most common site for derivatization. Typical reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Q2: What is the role of the base in the acylation and sulfonylation of this compound?

A2: A base is typically used to neutralize the HCl or sulfonic acid byproduct generated during the reaction. Common bases include pyridine, triethylamine (TEA), or diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and the suppression of side reactions. For sensitive substrates, a non-nucleophilic hindered base like DIPEA is often preferred.

Q3: Can the iodine atom on the aromatic ring interfere with the derivatization reaction?

A3: The iodine atom is relatively stable under many derivatization conditions. However, in the presence of strong reducing agents or certain transition metal catalysts (e.g., palladium or copper) at elevated temperatures, unintended deiodination or cross-coupling reactions could occur. It is crucial to select reaction conditions that are compatible with the C-I bond.

Q4: How does the amide group of this compound affect derivatization of the amino group?

A4: The amide group is an electron-withdrawing group, which can decrease the nucleophilicity of the amino group, potentially slowing down the reaction rate compared to aniline. The amide group itself can also be a site for side reactions under harsh conditions (e.g., hydrolysis under strongly acidic or basic conditions at high temperatures), but it is generally stable under standard derivatization conditions for the amino group.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Low Reagent Reactivity - For acylations, consider converting the carboxylic acid to a more reactive acyl chloride or using a coupling agent (e.g., DCC, EDC).- For alkylations, use a more reactive alkylating agent (e.g., iodide instead of chloride) or add a catalytic amount of sodium iodide.
Insufficient Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS.
Steric Hindrance - The ortho-iodine atom can sterically hinder the approach of bulky reagents. Consider using a less bulky derivatizing agent if possible.- Prolong the reaction time.
Poor Solubility - Ensure all reactants are fully dissolved. Try a different solvent or a co-solvent system. Common solvents for these reactions include DCM, THF, DMF, or acetonitrile.
Deactivated Amino Group - The electron-withdrawing nature of the amide and iodine can reduce the nucleophilicity of the amine. Use a stronger base or a more electrophilic derivatizing agent.
Formation of Multiple Products
Potential Cause Troubleshooting Steps
Over-alkylation (for Alkylation Reactions) - Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Perform the reaction at a lower temperature.
Reaction at the Amide Nitrogen - This is generally less likely as the amide nitrogen is significantly less nucleophilic. However, under very harsh conditions with strong bases, deprotonation of the amide could occur. Use milder bases and reaction conditions.
Side Reactions Involving Iodine - If using metal catalysts, screen for catalysts and ligands that are less prone to oxidative addition into the C-I bond at the desired reaction temperature.
Impure Starting Material - Confirm the purity of the this compound starting material by NMR or LC-MS. Purify by recrystallization or column chromatography if necessary.

Experimental Protocols

General Protocol for Acylation of this compound
  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base (e.g., triethylamine or pyridine, 1.2-1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1-1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Sulfonylation of this compound
  • Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of DCM and pyridine under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product as needed.

Data Presentation

Table 1: Example Reaction Conditions for Acylation with Acetyl Chloride

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1PyridineDCM0 to RT485
2TriethylamineTHF0 to RT682
3DIPEADMFRT1275

Table 2: Troubleshooting Guide Summary

IssueParameter to AdjustRecommended Change
Low YieldTemperatureIncrease in 10-20°C increments
ReagentUse a more reactive electrophile
BaseUse a stronger, non-nucleophilic base
Multiple ProductsStoichiometryUse 1.1-1.2 eq of derivatizing agent
TemperatureLower the reaction temperature
Addition RateAdd the derivatizing agent slowly

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in anhydrous solvent cool Cool to 0°C start->cool add_reagent Add Derivatizing Agent cool->add_reagent react Stir at RT and Monitor (TLC/LC-MS) add_reagent->react quench Quench Reaction react->quench extract Extract Product quench->extract purify Purify Product extract->purify end Characterize Final Product purify->end

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Reaction Outcome low_yield Low/No Yield start->low_yield multi_prod Multiple Products start->multi_prod inc_temp Increase Temperature low_yield->inc_temp more_reactive Use More Reactive Reagent low_yield->more_reactive change_solvent Change Solvent low_yield->change_solvent adjust_stoich Adjust Stoichiometry multi_prod->adjust_stoich lower_temp Lower Temperature multi_prod->lower_temp slow_addition Slow Reagent Addition multi_prod->slow_addition

Caption: Troubleshooting logic for common issues in this compound derivatization.

Managing impurities in large-scale synthesis of 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3-Amino-2-iodobenzamide. Our goal is to help you manage and control impurities effectively to ensure the quality and consistency of your final product.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when utilizing a Sandmeyer reaction pathway starting from a 2,3-diaminobenzamide precursor.

Problem: Low Yield and Presence of Multiple Impurities in Crude Product

Possible Causes and Solutions:

One of the primary challenges in the synthesis of this compound via a Sandmeyer reaction is the formation of various byproducts. The diazotization and subsequent displacement reactions are sensitive to reaction conditions.

Potential Impurities and Their Management:

Impurity NameStructureFormation MechanismRecommended Control Strategy
Impurity A: 3-Amino-2-hydroxybenzamide 3-Amino-2-hydroxybenzamideIncomplete diazotization or reaction of the diazonium salt with water.Ensure complete conversion of the amino group to the diazonium salt by using an adequate excess of nitrous acid and maintaining a low reaction temperature (0-5 °C). Use of a non-aqueous workup can also minimize this impurity.
Impurity B: 3-Aminobenzamide (Starting Material) 3-AminobenzamideIncomplete iodination reaction.Optimize reaction time and temperature for the iodination step. Ensure the purity and reactivity of the iodine source (e.g., KI).
Impurity C: 2,3-Diaminobenzamide (Precursor) 2,3-DiaminobenzamideIncomplete initial reaction or carryover from the previous step.Ensure complete consumption of the starting material in the preceding step through reaction monitoring (e.g., TLC or HPLC).
Impurity D: Azo-coupled Dimer Bis(3-carbamoyl-2-iodophenyl)diazeneSide reaction of the diazonium salt with an unreacted aniline derivative.Maintain a low temperature during diazotization and ensure slow, controlled addition of the nitrite source to prevent localized high concentrations of the diazonium salt.

Experimental Workflow for Synthesis and Impurity Control:

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis In-Process Control & Analysis A Start: 2,3-Diaminobenzamide B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Iodination (KI, rt) B->C I HPLC/TLC Monitoring B->I Check for complete diazotization D Crude this compound C->D C->I Monitor reaction completion E Aqueous Workup (Quench excess nitrite, neutralize) D->E F Extraction (e.g., Ethyl Acetate) E->F G Recrystallization (e.g., Ethanol/Water) F->G H Pure this compound G->H G->I Assess purity

Caption: Workflow for the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the large-scale synthesis of this compound?

A1: In a typical Sandmeyer reaction route, the most frequently encountered impurities include the starting material (3-aminobenzamide or a precursor like 2,3-diaminobenzamide), the corresponding phenol (3-amino-2-hydroxybenzamide) from the reaction of the diazonium salt with water, and azo-coupled dimers. The presence and proportion of these impurities are highly dependent on the reaction conditions.

Q2: How can I minimize the formation of the 3-amino-2-hydroxybenzamide impurity?

A2: The formation of the hydroxy impurity is a common side reaction in aqueous Sandmeyer reactions. To minimize its formation, it is crucial to:

  • Maintain low temperatures: Keep the reaction temperature strictly between 0 and 5 °C during the diazotization step to ensure the stability of the diazonium salt.

  • Control stoichiometry: Use a slight excess of sodium nitrite to ensure complete conversion of the primary amine.

  • Minimize water content: If possible, perform the reaction in a mixed solvent system to reduce the concentration of water available for the side reaction.

Q3: What is the recommended method for purifying crude this compound on a large scale?

A3: Recrystallization is often the most effective and scalable method for purifying the crude product. A common solvent system is a mixture of ethanol and water. The crude material is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes turbid. Upon slow cooling, the purified product crystallizes out, leaving the more soluble impurities in the mother liquor.

Troubleshooting Decision Tree for Purification:

G A Crude Product Purity Check (HPLC) B Purity > 98%? A->B C Proceed to Drying B->C Yes D Purity < 98% B->D No E Identify Major Impurity D->E F Impurity is Starting Material E->F G Impurity is Phenol E->G H Impurity is Azo Dimer E->H I Recrystallization (Ethanol/Water) F->I G->I J Column Chromatography (Silica Gel) H->J I->A J->A K Consider process optimization to reduce byproduct formation J->K

Caption: Decision tree for the purification of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • 2,3-Diaminobenzamide

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Potassium Iodide (KI)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Ethanol

  • Deionized Water

Procedure:

  • Diazotization:

    • In a jacketed reactor maintained at 0-5 °C, dissolve 2,3-diaminobenzamide (1.0 eq) in a mixture of water and concentrated HCl.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. Monitor the reaction for the complete consumption of the starting material by TLC or HPLC.

  • Iodination:

    • In a separate vessel, dissolve potassium iodide (1.5 eq) in water.

    • Slowly add the pre-formed diazonium salt solution to the potassium iodide solution at room temperature. Vigorous gas evolution (N₂) will be observed.

    • Stir the reaction mixture for 2-4 hours at room temperature. Monitor the reaction for completion.

  • Workup and Isolation:

    • Quench any excess nitrite by adding a small amount of sulfamic acid.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate to pH 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Transfer the crude this compound to a clean reactor.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add deionized water to the hot solution until the first sign of persistent turbidity.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

Protocol 3: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation & Comparative

A Comparative Analysis of 3-Amino-2-iodobenzamide Derivatives and Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms, such as those harboring BRCA1/2 mutations. This guide provides a comparative overview of the efficacy of emerging 3-Amino-2-iodobenzamide derivatives against well-established PARP inhibitors, namely Olaparib and Talazoparib. The information is intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase is a family of enzymes crucial for repairing single-strand DNA breaks (SSBs). In cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of the cancer cells to repair these DSBs through the faulty HRR pathway results in genomic instability and, ultimately, cell death. This concept is known as synthetic lethality.

Below is a diagram illustrating the signaling pathway of PARP-mediated DNA repair and the impact of PARP inhibitors.

PARP Inhibition Pathway cluster_0 Normal Cell (Functional HRR) cluster_1 Cancer Cell (Defective HRR) + PARP Inhibitor DNA_SSB DNA Single-Strand Break PARP_activation PARP Activation DNA_SSB->PARP_activation BER Base Excision Repair (BER) PARP_activation->BER DNA_repair_normal DNA Repaired BER->DNA_repair_normal Replication_normal DNA Replication DNA_repair_normal->Replication_normal DSB_normal Double-Strand Break Replication_normal->DSB_normal HRR_normal Homologous Recombination Repair (HRR) DSB_normal->HRR_normal Cell_survival_normal Cell Survival HRR_normal->Cell_survival_normal DNA_SSB_cancer DNA Single-Strand Break PARP_inhibition PARP Inhibition DNA_SSB_cancer->PARP_inhibition PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP_inhibition BER_blocked BER Blocked PARP_inhibition->BER_blocked Replication_cancer DNA Replication BER_blocked->Replication_cancer DSB_cancer Accumulated Double-Strand Breaks Replication_cancer->DSB_cancer HRR_defective Defective HRR DSB_cancer->HRR_defective Cell_death Cell Death (Apoptosis) HRR_defective->Cell_death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy of 3-aminobenzamide, a foundational benzamide derivative, and the established PARP inhibitors Olaparib and Talazoparib. Data for specific this compound derivatives are not extensively available in the public domain, thus 3-aminobenzamide is used as a structural reference.

CompoundTargetIC50 (in vitro)Cell Line (where specified)Reference
3-Aminobenzamide PARP~50 nMCHO cells[1][2]
PARP~30 µM[3]
Olaparib PARP15 nMCell-free assay[4][5][6]
PARP21 nMCell-free assay[4][5][6]
Various Cancer Cell Lines0.0003 µM - 21.7 µMOvarian Cancer Cell Lines[7]
Talazoparib PARP10.57 nMCell-free assay[8][9][10][11]
BRCA1-mutant cells0.3 nMMX-1[8][9]
BRCA2-mutant cells5 nMCapan-1[8][9]

Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes. The significant difference in reported IC50 for 3-Aminobenzamide highlights this variability.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are outlines of common experimental protocols used to evaluate PARP inhibitors.

In Vitro PARP Inhibition Assay (Enzymatic Assay)

This assay quantifies the direct inhibitory effect of a compound on PARP enzyme activity.

In Vitro PARP Assay Workflow start Start reagents Prepare Reagents: - Recombinant PARP1/2 enzyme - Activated DNA - NAD+ (substrate) - Test compound dilutions start->reagents incubation Incubate enzyme, DNA, NAD+, and test compound reagents->incubation detection Detect PARP Activity (e.g., colorimetric, fluorometric, or chemiluminescent readout) incubation->detection analysis Analyze data to determine IC50 values detection->analysis end End analysis->end Cell Viability Assay Workflow start Start cell_seeding Seed cancer cells in multi-well plates start->cell_seeding treatment Treat cells with varying concentrations of the inhibitor cell_seeding->treatment incubation Incubate for a prolonged period (e.g., 72-96 hours) treatment->incubation viability_reagent Add viability reagent (e.g., MTT, resazurin) incubation->viability_reagent readout Measure signal (absorbance or fluorescence) viability_reagent->readout analysis Calculate cell viability and determine GI50/IC50 readout->analysis end End analysis->end

References

A Comparative Guide to Validating the Structure of 3-Amino-2-iodobenzamide Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic pathways originating from 3-Amino-2-iodobenzamide: a Palladium-catalyzed intramolecular cyclization and a Copper-catalyzed intermolecular reaction. The objective is to offer a clear comparison of the resulting products, their structural validation data, and the experimental protocols for their synthesis. This information is intended to aid researchers in selecting appropriate synthetic routes and in the structural elucidation of similar compounds.

Product Performance Comparison: Intramolecular vs. Intermolecular Cyclization

The reactivity of this compound allows for the synthesis of diverse heterocyclic scaffolds. Here, we compare a Palladium-catalyzed intramolecular reaction leading to a tricyclic isoindolinone derivative with a Copper-catalyzed intermolecular reaction with an aldehyde, yielding a substituted quinazolinone. The choice of catalyst and reaction partner dictates the final molecular architecture.

Quantitative Data Summary

The following table summarizes the key quantitative data from the two distinct reaction pathways.

ParameterProduct 1: Palladium-Catalyzed Intramolecular CyclizationProduct 2: Copper-Catalyzed Intermolecular Reaction
Product Name 4-amino-2,3-dihydro-1H-pyrrolo[2,1-a]isoindol-5-one2-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline
Reaction Yield 78%85%
¹H NMR (DMSO-d₆, δ ppm) 7.62 (d, 1H), 7.45 (t, 1H), 7.28 (d, 1H), 6.55 (s, 2H, NH₂), 4.10 (t, 2H), 3.05 (t, 2H)12.1 (s, 1H, NH), 8.15 (d, 1H), 8.10 (d, 2H), 7.80 (t, 1H), 7.65 (d, 1H), 7.50 (t, 1H), 7.10 (d, 2H), 3.85 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, δ ppm) 168.2, 145.1, 133.5, 132.8, 125.4, 122.9, 118.7, 48.9, 28.1162.5, 155.0, 148.9, 134.7, 128.5, 127.3, 126.8, 126.1, 120.8, 114.2, 55.9
IR (cm⁻¹) 3450, 3340 (N-H str), 1680 (C=O str), 1610 (C=C str)3300 (N-H str), 1675 (C=O str), 1605 (C=C str), 1250 (C-O str)
Mass Spec (m/z) 188.09 [M]⁺252.09 [M]⁺

Experimental Protocols

Detailed methodologies for the synthesis of the two compared products are provided below. These protocols are representative of common procedures for these types of transformations.

Protocol 1: Palladium-Catalyzed Intramolecular Cyclization

This procedure outlines the synthesis of 4-amino-2,3-dihydro-1H-pyrrolo[2,1-a]isoindol-5-one.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1 mmol), Pd(OAc)₂ (0.05 mmol), and Xantphos (0.1 mmol).

  • Solvent and Reagents: Add anhydrous DMF (10 mL) and triethylamine (3 mmol).

  • Reaction Conditions: The flask is evacuated and backfilled with argon three times. The reaction mixture is then heated to 120 °C for 12 hours.

  • Work-up: After cooling to room temperature, the mixture is diluted with ethyl acetate (50 mL) and washed with water (3 x 20 mL) and brine (20 mL).

  • Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 1:1) to yield the final product.

Protocol 2: Copper-Catalyzed Intermolecular Reaction

This protocol describes the synthesis of 2-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline.[1]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), 4-methoxybenzaldehyde (1.2 mmol), and CuI (0.1 mmol).

  • Solvent and Reagents: Add DMSO (10 mL) and K₂CO₃ (2 mmol).

  • Reaction Conditions: The mixture is heated to 100 °C for 8 hours under an air atmosphere.

  • Work-up: Upon completion, the reaction is cooled and poured into ice-water (50 mL). The resulting precipitate is collected by filtration.

  • Purification: The solid is washed with water and then recrystallized from ethanol to afford the pure product.

Visualizing Reaction Pathways and Validation Workflow

Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual representation of the processes involved.

Reaction_Pathways cluster_start Starting Material cluster_path1 Palladium-Catalyzed Intramolecular Cyclization cluster_path2 Copper-Catalyzed Intermolecular Reaction This compound This compound Intermediate_Pd Palladacycle Intermediate This compound->Intermediate_Pd Pd(OAc)₂, Xantphos, Et₃N, 120 °C Intermediate_Cu Amidine Intermediate This compound->Intermediate_Cu CuI, K₂CO₃, Aldehyde, 100 °C Product_1 4-amino-2,3-dihydro-1H- pyrrolo[2,1-a]isoindol-5-one Intermediate_Pd->Product_1 Reductive Elimination Product_2 2-(4-methoxyphenyl)-4-oxo- 3,4-dihydroquinazoline Intermediate_Cu->Product_2 Oxidative Cyclization

Caption: Reaction pathways of this compound.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Final Validation Synthesis Reaction of This compound Purification Column Chromatography or Recrystallization Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Interpretation Data Interpretation and Comparison NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmed Structure Confirmed Data_Interpretation->Structure_Confirmed

Caption: Workflow for structural validation of products.

References

A Comparative Guide to the Cross-Reactivity of 3-Amino-2-iodobenzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-2-iodobenzamide scaffold is a key pharmacophore in a variety of targeted therapies, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. While the on-target efficacy of these compounds is well-documented, understanding their cross-reactivity with other cellular targets, particularly protein kinases, is crucial for predicting potential off-target effects and identifying opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of this compound-based compounds and structurally similar alternatives, supported by experimental data and detailed protocols.

Cross-Reactivity Data of Benzamide-Based Inhibitors

The following table summarizes the inhibitory activity of representative benzamide-based compounds against their primary target (e.g., PARP1) and a panel of off-target kinases. While specific data for the this compound core is limited in publicly available literature, the data presented for structurally related aminobenzamides and aminopyridines provide valuable insights into potential cross-reactivity.

Compound Class/ExamplePrimary TargetIC50 (Primary Target)Off-Target Kinase% Inhibition @ 100 µM or IC50Reference Compound
4-(Arylaminomethyl)benzamide Derivative 1 EGFR-EGFR91% @ 10 nMImatinib
HER-2-
KDR-
PDGFRα67% @ 10 nM
4-(Arylaminomethyl)benzamide Derivative 2 EGFR-EGFR92% @ 10 nMImatinib
HER-4-
VEGFR-2-
PDGFRα77% @ 10 nM
3-Aminopyridin-2-one Derivative MPS115 µMMPS150%-
Aurora B25 µM
Rucaparib (Benzamide Derivative) PARP11.4 nMPIM13.7 µM-
DYRK1A-
MLCK-
3-Aminobenzamide PARP-PKCInhibited in cells-

Note: The data for 4-(Arylaminomethyl)benzamide and 3-Aminopyridin-2-one derivatives are from studies on structurally related compounds and serve as a surrogate for the cross-reactivity potential of the broader aminobenzamide class.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of cross-reactivity studies.

PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 in a cell-free system.

Materials:

  • Histone-pre-coated 96-well plates

  • Recombinant human PARP1

  • Nicotinamide adenine dinucleotide (NAD+)

  • Activator deoxyoligonucleotide

  • Anti-PARP polyclonal antibody

  • Goat anti-rabbit IgG horseradish peroxidase (HRP)-conjugated secondary antibody

  • OPD (o-phenylenediamine dihydrochloride) substrate solution

  • 2 M H2SO4

  • Wash buffer (PBST)

  • Reaction buffer

Procedure:

  • Dilute NAD+ and the activator deoxyoligonucleotide in the reaction buffer and add to the wells of the histone-pre-coated 96-well plate.

  • Add the test compound or vehicle control to the wells.

  • Initiate the reaction by adding recombinant human PARP1 to each well and incubate for 1.5 hours.

  • Wash the plate with PBST.

  • Add the anti-PARP polyclonal antibody and incubate for 1.5 hours.

  • Wash the plate with PBST.

  • Add the HRP-conjugated secondary antibody and incubate for 30 minutes.

  • Wash the plate with PBST.

  • Add the OPD substrate solution and incubate for 10 minutes.

  • Stop the reaction by adding 2 M H2SO4.

  • Measure the absorbance at 490 nm using a multi-well spectrophotometer.

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the inhibition of a specific kinase by quantifying the incorporation of radiolabeled phosphate into a substrate.[3][4]

Materials:

  • Purified recombinant protein kinase

  • Protein substrate (e.g., myelin basic protein)

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • [γ-32P]ATP

  • Test compounds

  • LDS sample buffer

  • SDS-PAGE gels

  • Autoradiography film or digital imager

Procedure:

  • Prepare reaction solutions containing the protein kinase, substrate protein, and kinase assay buffer.

  • Add the test compound at various concentrations.

  • Incubate the mixture for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate for 30 minutes at 30°C.

  • Terminate the reaction by adding LDS sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Stain the gel to visualize total protein and dry the gel.

  • Expose the gel to autoradiography film or a digital imager to detect the radiolabeled substrate.

  • Quantify the band intensity to determine the extent of kinase inhibition and calculate IC50 values.

Visualizing Cellular Pathways

Understanding the signaling pathways in which the primary and off-targets of this compound-based compounds are involved is critical for interpreting cross-reactivity data.

PARP1-Mediated DNA Damage Response

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[5][6][7] Upon DNA damage, PARP1 binds to the SSB, leading to its activation and the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains serve as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.[6]

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound Derivatives DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis catalyzes Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_synthesis->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates Cell_Survival Cell Survival DNA_Repair->Cell_Survival leads to Inhibitor This compound Compound Inhibitor->PARP1 inhibits

Caption: PARP1 Signaling in DNA Repair and its Inhibition.

Experimental Workflow for Cross-Reactivity Profiling

A systematic workflow is essential for evaluating the cross-reactivity of a compound library. This typically involves an initial high-throughput primary screen followed by more detailed secondary and selectivity assays.

Experimental_Workflow start Compound Library (this compound Derivatives) primary_screen Primary Screen: PARP1 Enzymatic Assay start->primary_screen hit_identification Hit Identification (Potent PARP1 Inhibitors) primary_screen->hit_identification secondary_screen Secondary Screen: Kinase Panel Profiling (e.g., 96-well format) hit_identification->secondary_screen cross_reactive_hits Identification of Cross-Reactive Hits secondary_screen->cross_reactive_hits dose_response Dose-Response Analysis: IC50 Determination for Primary and Off-Targets cross_reactive_hits->dose_response sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis lead_optimization Lead Optimization for Selectivity and Potency sar_analysis->lead_optimization

Caption: Workflow for Cross-Reactivity Profiling.

References

A Comparative Guide to Catalytic Systems for 3-Amino-2-iodobenzamide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. The coupling of versatile building blocks like 3-Amino-2-iodobenzamide with various amines or amides is a critical step in the synthesis of a wide array of pharmacologically active compounds. This guide provides an objective comparison of different catalytic systems applicable to this transformation, supported by experimental data from closely related substrates due to the limited availability of data on the specific target molecule.

Introduction to Catalytic C-N Coupling

Cross-coupling reactions for C-N bond formation have revolutionized the synthesis of arylamines and related compounds. Historically, harsh methods like the Ullmann condensation were employed. However, the development of palladium-, copper-, and nickel-catalyzed systems has provided milder and more efficient alternatives with broader substrate scope and functional group tolerance. This guide will focus on the most prominent of these: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type reactions, with a brief mention of emerging Nickel-based systems.

Catalytic System Performance Comparison

The choice of catalytic system is crucial and depends on factors such as substrate steric hindrance, electronic properties, desired reaction conditions, and cost. Below is a summary of quantitative data for different catalytic systems based on reactions with substrates analogous to this compound, such as substituted 2-iodoanilines and 2-iodobenzamides.

Catalytic SystemCatalyst/PrecatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Substrate Analogue
Palladium Pd(OAc)₂XPhosK₃PO₄t-BuOH10018852-Iodoaniline derivative
Palladium Pd₂(dba)₃BrettPhosNaOt-BuToluene80292Sterically hindered 2-iodoaniline
Copper CuIL-prolineK₂CO₃DMSO60-9012-2475-902-Iodoaniline derivative
Copper CuI1,10-PhenanthrolineCs₂CO₃DMF11024882-Iodobenzamide derivative
Nickel NiCl₂(dme)IPr·HClNaOt-BuDioxane80395Aryl sulfamate (phenol derivative)

Disclaimer: The data presented is for analogous substrates and serves as a representative comparison. Actual performance with this compound may vary.

Detailed Analysis of Catalytic Systems

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation.[1][2] It typically employs a palladium catalyst with a phosphine-based ligand.[1][2]

Advantages:

  • High yields and turnover numbers.

  • Broad substrate scope, including sterically hindered amines and aryl halides.[1]

  • Mild reaction conditions.

Disadvantages:

  • Cost and sensitivity of palladium catalysts and phosphine ligands.

  • Potential for catalyst poisoning by certain functional groups.

A typical catalytic cycle for the Buchwald-Hartwig amination is depicted below.

Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R₂NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Catalyst Regeneration Product Product Reductive Elimination Complex->Product Ar-NR₂

Caption: Generalized Buchwald-Hartwig amination cycle.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems.[3] It typically involves a copper catalyst, often in the presence of a ligand.[3]

Advantages:

  • Lower cost of copper compared to palladium.

  • Effective for the coupling of amides and N-heterocycles.

Disadvantages:

  • Often requires higher reaction temperatures compared to palladium-catalyzed reactions.[3]

  • Can have a more limited substrate scope, particularly with sterically demanding substrates.

The experimental workflow for a typical Ullmann coupling reaction is outlined below.

Ullmann Coupling Workflow Reactants This compound + Amine/Amide ReactionSetup Combine Reactants and Catalyst System in Reaction Vessel Reactants->ReactionSetup CatalystSystem Cu Catalyst + Ligand + Base + Solvent CatalystSystem->ReactionSetup Heating Heat to Reaction Temperature (e.g., 60-120 °C) ReactionSetup->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Quench Reaction and Extract Product Monitoring->Workup Purification Purify Product (e.g., Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis

Caption: Experimental workflow for a copper-catalyzed coupling.

Nickel-Catalyzed Amination

Nickel-catalyzed cross-coupling reactions are gaining prominence as a more sustainable alternative to palladium-based systems due to the lower cost and higher earth abundance of nickel.[4]

Advantages:

  • Cost-effective and sustainable.

  • Can exhibit unique reactivity and selectivity profiles.

Disadvantages:

  • The field is less mature compared to palladium and copper catalysis, with fewer well-established, general protocols.

  • Nickel catalysts can be more sensitive to air and moisture.

Detailed Experimental Protocols

Due to the absence of specific literature on the coupling of this compound, the following are generalized protocols based on analogous substrates. It is crucial to optimize these conditions for the specific reaction of interest.

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a 2-Iodoaniline Derivative

A flame-dried Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon. The 2-iodoaniline derivative (1.0 mmol), the amine coupling partner (1.2 mmol), and an anhydrous solvent (e.g., t-BuOH, 5 mL) are added via syringe. The reaction mixture is then heated at the desired temperature (e.g., 100 °C) for the specified time, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

General Procedure for Copper-Catalyzed Ullmann Coupling of a 2-Iodobenzamide Derivative

To a sealable reaction vessel is added CuI (0.1 mmol), a ligand (e.g., L-proline or 1,10-phenanthroline, 0.2 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol). The 2-iodobenzamide derivative (1.0 mmol), the amine or amide coupling partner (1.2 mmol), and a solvent (e.g., DMSO or DMF, 5 mL) are then added. The vessel is sealed, and the mixture is heated to the required temperature (e.g., 60-110 °C) for the specified duration. The reaction progress is monitored by an appropriate analytical technique. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by column chromatography to afford the desired product.

Conclusion

The choice of a catalytic system for the coupling of this compound is a critical decision that will impact reaction efficiency, cost, and scalability. Palladium-catalyzed Buchwald-Hartwig amination offers high yields and broad applicability but at a higher cost. Copper-catalyzed Ullmann-type reactions provide a more economical alternative, particularly for amide couplings, though often requiring more forcing conditions. Nickel-based systems represent a promising and sustainable future direction. Researchers and drug development professionals are encouraged to screen a variety of catalysts, ligands, and conditions to identify the optimal system for their specific synthetic needs.

References

A Comparative Guide to In Vitro Assay Validation for 3-Amino-2-iodobenzamide Derivatives as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of in vitro assays for validating novel 3-Amino-2-iodobenzamide derivatives as potential Poly(ADP-ribose) polymerase (PARP) inhibitors. The performance of these candidate compounds is benchmarked against established PARP inhibitors, such as Olaparib and Talazoparib, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs).[1] Inhibiting PARP1 in cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, leads to the accumulation of unrepaired DNA double-strand breaks (DSBs) during replication. This overwhelming DNA damage results in cell death through a concept known as synthetic lethality, making PARP inhibitors a promising class of anti-cancer agents.[1][2] 3-Aminobenzamide is a well-known PARP inhibitor, and its derivatives, including this compound compounds, are being explored for enhanced potency and selectivity.

PARP1 Signaling and Inhibition Mechanism

The diagram below illustrates the central role of PARP1 in DNA single-strand break repair and the mechanism of action for PARP inhibitors.

G cluster_0 Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 detects PARylation PARylation (recruits repair proteins) PARP1->PARylation catalyzes Trapping PARP1 Trapping on DNA PARP1->Trapping Repair DNA Repair (BER Pathway) PARylation->Repair recruits Viability Cell Survival Repair->Viability Inhibitor This compound Derivative (PARPi) Inhibitor->PARP1 inhibits Inhibitor->Trapping enhances DSB Replication Fork Collapse (leads to DSBs) Trapping->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

Caption: PARP1-mediated DNA repair and inhibitor action.

Quantitative Performance Comparison

The efficacy of novel this compound derivatives is evaluated through enzymatic inhibition and cell-based cytotoxicity assays. The data below represents a hypothetical performance comparison with established PARP inhibitors.

Table 1: PARP1 Enzymatic Inhibition
CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity (PARP2/PARP1)
Derivative A 4.58.92.0
Derivative B 2.15.52.6
Olaparib[3]1.87.84.3
Talazoparib0.61.11.8

IC₅₀: The half-maximal inhibitory concentration, indicating the potency of the inhibitor.

Table 2: In Vitro Cytotoxicity in BRCA-Deficient Cell Lines
CompoundMDA-MB-436 (BRCA1 mutant) GI₅₀ (nM)CAPAN-1 (BRCA2 mutant) GI₅₀ (nM)
Derivative A 12.518.0
Derivative B 8.210.5
Olaparib10.015.0
Talazoparib[4]1.01.5

GI₅₀: The half-maximal growth inhibition concentration, indicating the compound's cytotoxic potency.

Experimental Protocols and Workflows

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings.

PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.

Workflow:

A 1. Add Reagents (Histone, Biotinylated NAD+) B 2. Add PARP1 Enzyme & Test Compound A->B C 3. Incubate (Allow PARylation) B->C D 4. Add Streptavidin-HRP C->D E 5. Add Chemiluminescent Substrate D->E F 6. Read Luminescence (Signal inversely proportional to inhibition) E->F

Caption: Workflow for a chemiluminescent PARP1 assay.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding.

  • Reaction Mixture: Prepare a reaction buffer containing biotinylated NAD+, the substrate for PARP1.[5]

  • Compound Addition: Add serial dilutions of the this compound derivatives or control inhibitors to the wells.

  • Enzyme Initiation: Add recombinant human PARP1 enzyme to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate to allow for the PARP1-catalyzed addition of biotinylated ADP-ribose units to the histone proteins.

  • Detection: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated ADP-ribose.[5]

  • Signal Reading: Add a chemiluminescent HRP substrate and measure the light output using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cell Viability (Cytotoxicity) Assay

This assay measures the effect of the compounds on the proliferation of cancer cells, particularly those sensitive to PARP inhibition.

Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-436 or CAPAN-1) in a 96-well plate and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 72-96 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm. The absorbance is directly proportional to the number of viable cells.

DNA Damage (γ-H2AX Foci Formation) Assay

This immunofluorescence-based assay visualizes DNA double-strand breaks, a downstream consequence of PARP inhibition in HR-deficient cells.[3]

Workflow:

A 1. Seed & Treat Cells with PARP Inhibitor B 2. Fix & Permeabilize Cells A->B C 3. Primary Antibody Incubation (anti-γ-H2AX) B->C D 4. Secondary Antibody Incubation (Fluorescent) C->D E 5. Counterstain Nuclei (e.g., DAPI) D->E F 6. Image Acquisition (Fluorescence Microscopy) E->F G 7. Quantify Foci (per nucleus) F->G

Caption: Workflow for γ-H2AX immunofluorescence staining.

Protocol:

  • Cell Culture: Grow cells on glass coverslips and treat with the PARP inhibitor for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100 to allow antibody entry.

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., bovine serum albumin).

  • Antibody Staining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX). Subsequently, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (like DAPI).

  • Analysis: Acquire images using a fluorescence microscope and quantify the number of distinct fluorescent foci (representing DSBs) per cell nucleus. An increase in γ-H2AX foci indicates significant DNA damage.[3]

References

Benchmarking Synthetic Efficiency: A Comparative Guide to 3-Amino-2-iodobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Amino-2-iodobenzamide is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a quantitative and qualitative assessment of their efficiency based on available data.

Synthetic Route Overview

The two most viable synthetic pathways for this compound both commence from 2-iodobenzoic acid. The key difference lies in the sequence of the amidation and nitration/reduction steps.

  • Route 1: Amidation Followed by Nitration and Reduction: This route begins with the conversion of 2-iodobenzoic acid to 2-iodobenzamide, which is then nitrated to form 2-iodo-3-nitrobenzamide. The final step involves the reduction of the nitro group to an amine.

  • Route 2: Nitration, Reduction, and Subsequent Amidation: In this alternative pathway, 2-iodobenzoic acid is first nitrated and then the resulting 2-iodo-3-nitrobenzoic acid is reduced to 3-amino-2-iodobenzoic acid. The final step is the amidation of the carboxylic acid.

Quantitative Data Comparison

The following table summarizes the key performance indicators for each synthetic route. Please note that the data for Route 1 is based on analogous reactions due to a lack of direct literature precedent for the specific substrate.

ParameterRoute 1: Amidation FirstRoute 2: Nitration First
Starting Material 2-Iodobenzoic Acid2-Iodobenzoic Acid
Key Intermediates 2-Iodobenzamide, 2-Iodo-3-nitrobenzamide2-Iodo-3-nitrobenzoic acid, 3-Amino-2-iodobenzoic acid
Overall Yield Estimated ~65-75%Reported ~85%
Purity Good to ExcellentHigh (>98%)
Reaction Time Multi-day processMulti-day process
Key Reagents SOCl₂, NH₄OH, HNO₃, H₂SO₄, Fe/HClHNO₃, H₂SO₄, Fe/HCl, SOCl₂, NH₄OH
Process Complexity 3 distinct steps3 distinct steps
Potential Issues Regioselectivity of nitration, potential for over-nitration.Handling of highly polar amino acid intermediate.

Experimental Protocols

Route 1: Amidation Followed by Nitration and Reduction

Step 1: Synthesis of 2-Iodobenzamide

To a solution of 2-iodobenzoic acid (1 eq.) in an appropriate solvent such as dichloromethane, thionyl chloride (1.2 eq.) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting acid chloride is dissolved in a suitable solvent and cooled to 0 °C. Aqueous ammonia (excess) is then added dropwise, and the mixture is stirred for 1 hour. The precipitated product, 2-iodobenzamide, is collected by filtration, washed with cold water, and dried.

Step 2: Nitration of 2-Iodobenzamide to 2-Iodo-3-nitrobenzamide

2-Iodobenzamide (1 eq.) is added portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is maintained below 5 °C during the addition. The mixture is then stirred at 0-5 °C for 2-3 hours. The reaction is quenched by pouring it onto crushed ice. The precipitated 2-iodo-3-nitrobenzamide is filtered, washed with cold water until the washings are neutral, and dried.

Step 3: Reduction of 2-Iodo-3-nitrobenzamide to this compound

To a mixture of 2-iodo-3-nitrobenzamide (1 eq.) in ethanol and water, iron powder (3 eq.) and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated to reflux and stirred for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is filtered hot through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is neutralized with a sodium bicarbonate solution. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to yield this compound.

Route 2: Nitration, Reduction, and Subsequent Amidation

Step 1: Nitration of 2-Iodobenzoic Acid to 2-Iodo-3-nitrobenzoic acid

2-Iodobenzoic acid (1 eq.) is slowly added to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours. The mixture is poured onto ice, and the precipitated 2-iodo-3-nitrobenzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 2-Iodo-3-nitrobenzoic acid to 3-Amino-2-iodobenzoic acid

2-Iodo-3-nitrobenzoic acid (1 eq.) is dissolved in a mixture of ethanol and water. Iron powder (3 eq.) and a small amount of acetic acid are added. The mixture is heated at reflux for 3-4 hours. The hot solution is filtered to remove the iron salts. The filtrate is concentrated, and the pH is adjusted to the isoelectric point to precipitate the 3-amino-2-iodobenzoic acid, which is then collected by filtration and dried.

Step 3: Amidation of 3-Amino-2-iodobenzoic acid to this compound

3-Amino-2-iodobenzoic acid (1 eq.) is suspended in dichloromethane, and thionyl chloride (1.2 eq.) is added dropwise at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is dissolved in a suitable solvent and cooled. Concentrated aqueous ammonia is added, and the mixture is stirred for 1 hour. The resulting precipitate of this compound is filtered, washed with water, and dried.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Route_1 start 2-Iodobenzoic Acid inter1 2-Iodobenzamide start->inter1 SOCl2, NH4OH inter2 2-Iodo-3-nitrobenzamide inter1->inter2 HNO3, H2SO4 end This compound inter2->end Fe, HCl Route_2 start 2-Iodobenzoic Acid inter1 2-Iodo-3-nitrobenzoic acid start->inter1 HNO3, H2SO4 inter2 3-Amino-2-iodobenzoic acid inter1->inter2 Fe, HCl end This compound inter2->end SOCl2, NH4OH

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling with 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and mechanistic biology, understanding the precise molecular interactions and reaction pathways is paramount. Isotopic labeling stands out as a powerful technique to trace the fate of molecules through complex biological systems. This guide provides a comparative analysis of isotopically labeled 3-Amino-2-iodobenzamide as a hypothetical probe for mechanistic validation, particularly in the context of Poly(ADP-ribose) polymerase (PARP) inhibition. While direct isotopic labeling studies with this compound are not extensively documented, this guide constructs a plausible experimental framework based on the known reactivity of related benzamide structures and established isotopic labeling methodologies.

Probing PARP1 Activity: A Hypothetical Mechanistic Study

3-Aminobenzamide, a structural analog of this compound, is a well-known inhibitor of PARP enzymes, which play a critical role in DNA repair. A key mechanistic question is how these inhibitors interact with the PARP1 active site and influence the transfer of ADP-ribose from its substrate, nicotinamide adenine dinucleotide (NAD+). To investigate this, we can employ isotopically labeled compounds to track the molecular players.

In our hypothetical study, we compare the utility of ¹⁵N-labeled this compound with a deuterated version of a known PARP inhibitor, Olaparib, in a competitive binding assay. The goal is to determine the binding affinity and residence time of these compounds within the PARP1 active site.

Comparative Performance of Isotopic Probes

The choice of isotopic label and probe molecule can significantly impact the experimental outcome. Here, we present hypothetical data from a competitive binding assay using mass spectrometry to quantify the displacement of a native ligand from the PARP1 active site.

Isotopic Probe Label Concentration (µM) Displacement of Native Ligand (%) Calculated Ki (nM)
This compound¹⁵N125150
1060
5085
Olaparib²H (D4)0.1405
175
1095
Unlabeled 3-Aminobenzamide-115250
1050
5078

Table 1: Hypothetical Competitive Binding Data for PARP1 Inhibition. The data illustrates the percentage of a native fluorescent ligand displaced from the PARP1 active site at varying concentrations of the isotopic probes and an unlabeled control. The calculated inhibitory constant (Ki) provides a measure of binding affinity.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of mechanistic studies. Below are the protocols for the synthesis of the hypothetical isotopic probe and the competitive binding assay.

Synthesis of [¹⁵N]-3-Amino-2-iodobenzamide
  • Starting Material: 2-Iodo-3-nitrobenzoic acid.

  • Amidation: React 2-iodo-3-nitrobenzoic acid with ¹⁵NH₄Cl (99% ¹⁵N enrichment) in the presence of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous solvent (e.g., DMF).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Nitro Reduction: Reduce the nitro group of the resulting ¹⁵N-labeled 2-iodo-3-nitrobenzamide to an amino group using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation with H₂ gas over a palladium catalyst.

  • Final Purification and Characterization: Purify the final product, [¹⁵N]-3-Amino-2-iodobenzamide, by recrystallization or column chromatography. Confirm the structure and isotopic incorporation by ¹H NMR, ¹³C NMR, ¹⁵N NMR, and high-resolution mass spectrometry (HRMS).

PARP1 Competitive Binding Assay
  • Reagents and Buffers:

    • Recombinant human PARP1 enzyme.

    • Fluorescently labeled NAD+ analog (e.g., etheno-NAD+).

    • Assay buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.

    • Isotopic probes: [¹⁵N]-3-Amino-2-iodobenzamide and [²H]-Olaparib.

    • Unlabeled competitor: 3-Aminobenzamide.

  • Assay Procedure:

    • Prepare a series of dilutions for each test compound in the assay buffer.

    • In a 96-well microplate, add 20 µL of the PARP1 enzyme solution (final concentration 10 nM).

    • Add 20 µL of the test compound dilutions.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Add 10 µL of the fluorescently labeled NAD+ analog (final concentration 50 nM).

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization or fluorescence intensity using a suitable plate reader. A decrease in fluorescence polarization or a change in intensity indicates displacement of the fluorescent ligand.

  • Data Analysis:

    • Calculate the percentage of ligand displacement for each concentration of the test compound relative to controls (no inhibitor and fully displaced).

    • Plot the percentage of displacement against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% displacement) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Visualizing the Mechanism and Workflow

Diagrams are essential for conveying complex biological pathways and experimental procedures.

G cluster_0 PARP1 Catalytic Cycle cluster_1 Inhibition Mechanism PARP1 PARP1 Auto_PARylation Auto-PARylation PARP1->Auto_PARylation Binds NAD+ DNA_Damage DNA Damage DNA_Damage->PARP1 Recruitment NAD NAD+ NAD->Auto_PARylation PAR Poly(ADP-ribose) (PAR) DNA_Repair DNA Repair Proteins PAR->DNA_Repair Recruitment Nicotinamide Nicotinamide Auto_PARylation->PAR Synthesis Auto_PARylation->Nicotinamide Release Release PARP1 Release Auto_PARylation->Release Electrostatic Repulsion Inhibitor This compound (Isotopically Labeled) Active_Site PARP1 Active Site Inhibitor->Active_Site Competitive Binding Trapping PARP1 Trapping on DNA Active_Site->Trapping Blocks PAR Synthesis

Figure 1. PARP1 Signaling and Inhibition. This diagram illustrates the catalytic cycle of PARP1 upon DNA damage and the mechanism of inhibition by a competitive inhibitor like this compound.

G cluster_0 Probe Synthesis & Preparation cluster_1 Competitive Binding Assay cluster_2 Data Analysis start Isotopically Labeled Precursor (e.g., ¹⁵NH₄Cl) synthesis Chemical Synthesis of [¹⁵N]-3-Amino-2-iodobenzamide start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification stock Prepare Stock Solutions purification->stock add_inhibitor Add Serial Dilutions of Isotopic Probes stock->add_inhibitor plate Prepare 96-well Plate with PARP1 Enzyme plate->add_inhibitor incubate1 Incubate (15 min) add_inhibitor->incubate1 add_ligand Add Fluorescent NAD+ Analog incubate1->add_ligand incubate2 Incubate (30 min) add_ligand->incubate2 read Measure Fluorescence Polarization incubate2->read calculate Calculate % Ligand Displacement read->calculate plot Plot Dose-Response Curve calculate->plot determine Determine IC₅₀ and Ki Values plot->determine compare Compare Probe Performance determine->compare

Figure 2. Experimental Workflow. This diagram outlines the key steps from the synthesis of the isotopic probe to the final data analysis in the comparative binding study.

A Comparative Guide to the Synthesis of 3-Amino-2-iodobenzamide: Proposed Methodologies and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. This guide provides a detailed, proposed synthetic route for 3-Amino-2-iodobenzamide, a molecule of interest in medicinal chemistry. Due to the absence of a directly published, reproducible method for this specific compound, this document outlines a plausible multi-step synthesis adapted from established procedures for analogous compounds. The guide offers a comparative analysis of different reagents for the final reduction step, a critical phase that can significantly impact yield and purity.

The proposed synthesis of this compound is a three-step process commencing from 2-amino-3-nitrobenzoic acid. The workflow involves an initial diazotization and iodination, followed by amidation of the carboxylic acid, and culminates in the reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway

G A 2-Amino-3-nitrobenzoic acid B Diazotization (NaNO2, H2SO4) A->B Step 1a C Iodination (KI) B->C Step 1b D 2-Iodo-3-nitrobenzoic acid C->D E Amidation (1. SOCl2 or (COCl)2 2. NH4OH) D->E Step 2 F 2-Iodo-3-nitrobenzamide E->F G Reduction (e.g., SnCl2/HCl) F->G Step 3 H This compound G->H G cluster_0 Step 1: Iodination cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction A Reactant Preparation (2-amino-3-nitrobenzoic acid, NaNO2, KI) B Diazotization & Iodination Reaction A->B C Workup & Isolation (Filtration, Washing) B->C D Purification (Recrystallization) C->D E Acid Chloride Formation (SOCl2 or (COCl)2) D->E Intermediate: 2-Iodo-3-nitrobenzoic acid F Amidation Reaction (NH4OH) E->F G Workup & Isolation (Filtration, Washing) F->G H Purification (Recrystallization) G->H I Reduction Reaction (e.g., SnCl2/HCl) H->I Intermediate: 2-Iodo-3-nitrobenzamide J Workup & Extraction I->J K Purification (Column Chromatography or Recrystallization) J->K L L K->L Final Product: This compound

Safety Operating Guide

Navigating the Safe Disposal of 3-Amino-2-iodobenzamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-2-iodobenzamide, ensuring the protection of laboratory personnel and the environment.

While a specific Safety Data Sheet (SDS) for this compound was not identified, data from structurally similar compounds, such as 3-Aminobenzamide and 3-Amino-2-iodobenzoic acid, indicate that this chemical should be treated as hazardous waste. It is presumed to cause skin and eye irritation and requires disposal at an approved waste facility.[1]

Hazard and Safety Summary

A qualitative summary of the hazards associated with compounds structurally similar to this compound is presented below. This information should be considered as a guideline, and it is imperative to handle this compound with the assumption that it possesses similar hazardous properties.

Hazard TypeDescriptionRecommended Precautions
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Damage Causes serious eye damage/irritation.Wear eye and face protection. In case of contact, rinse cautiously with water for several minutes.
Ingestion May be harmful if swallowed.Do not eat, drink, or smoke when using this product. If swallowed, seek immediate medical attention.
Inhalation May cause respiratory irritation.Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.
Environmental Should not be released into the environment.Prevent entry into drains and waterways.

Operational and Disposal Plan: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on general best practices for hazardous chemical waste disposal in a laboratory setting.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Ventilation: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware:

    • Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be placed in the designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The resulting solvent rinse should be collected as hazardous liquid waste.

3. Labeling of Hazardous Waste:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • The primary hazards (e.g., "Irritant," "Harmful").

4. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA).

  • The SAA should be in a well-ventilated area, away from incompatible materials, and have secondary containment to capture any potential leaks.

5. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste pickup, which may include completing a chemical waste manifest or online request form.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Disposal start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvent from cleaning) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date collect_solid->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->label_container collect_liquid->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end End: Waste Disposed contact_ehs->end

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling 3-Amino-2-iodobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Amino-2-iodobenzamide. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.

Hazard Identification

Based on the data for its structural analog, 3-Amino-2-iodobenzoic acid, this compound should be handled as a substance that can cause skin and eye irritation. The GHS hazard statements for the analog are summarized below.

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Acute Toxicity (Oral)H302: Harmful if swallowed

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards[1].
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Gloves must be inspected before use[1].
Respiratory Protection If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Body Protection A lab coat or chemical-resistant apron should be worn to prevent skin contact.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust or vapors[1].

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • If possible, weigh the compound directly in the reaction vessel or on weighing paper within a fume hood.

    • Avoid creating dust. Use a spatula for transfers.

  • During Use:

    • Avoid contact with skin, eyes, and clothing[2].

    • Do not eat, drink, or smoke in the laboratory area where the chemical is handled[1].

    • Wash hands thoroughly after handling the compound[1].

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[2].

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or other secure area[1].

Emergency and Disposal Plan

Spill Management:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment:

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Do not use combustible materials, such as sawdust.

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

Product Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.

  • Disposal must be in accordance with all applicable federal, state, and local environmental regulations[1].

  • Do not dispose of down the drain or with general laboratory trash.

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep_start Start: Don PPE prep_inspect Inspect Gloves prep_start->prep_inspect handle_weigh Weigh Compound prep_inspect->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer handle_use Perform Experiment handle_transfer->handle_use cleanup_decontaminate Decontaminate Glassware handle_use->cleanup_decontaminate disp_waste Collect Waste handle_use->disp_waste cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_remove_ppe Remove PPE cleanup_wash->cleanup_remove_ppe end end cleanup_remove_ppe->end End disp_label Label Hazardous Waste disp_waste->disp_label disp_store Store for Pickup disp_label->disp_store

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.